Furo[2,3-B]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXTUHKYSUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618487 | |
| Record name | Furo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34668-30-9 | |
| Record name | Furo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Furo[2,3-b]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a focus on its applications in oncology, infectious diseases, and neuroscience. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile molecule, serving as a valuable resource for researchers engaged in drug discovery and development.
Anticancer Activity
Furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. The substitution pattern on the furo[2,3-b]pyridine nucleus plays a pivotal role in determining the potency and selectivity of these compounds.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various substituted furo[2,3-b]pyridine analogs, with IC50 and GI50 values providing a quantitative measure of their efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 (Colon) | MTT | 49.0 | [1] |
| MCF-7 (Breast) | MTT | 55.5 | [1] | ||
| HepG2 (Liver) | MTT | 44.8 | [1] | ||
| A549 (Lung) | MTT | 70.7 | [1] | ||
| 2 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | HCT-116 (Colon) | MTT | 31.3 | [1] |
| MCF-7 (Breast) | MTT | 19.3 | [1] | ||
| HepG2 (Liver) | MTT | 22.7 | [1] | ||
| A549 (Lung) | MTT | 36.8 | [1] | ||
| 3 | Furo[2,3-b]quinoline derivative 10c | HCT-116 (Colon) | MTT | 4.32 | |
| MCF-7 (Breast) | MTT | 8.65 | |||
| U2OS (Osteosarcoma) | MTT | 24.96 | |||
| A549 (Lung) | MTT | 12.78 | |||
| 4 | Tetrahydrothieno[2,3-b]quinolone-2-carboxamide derivative 17d | MDA-MB-435 (Melanoma) | NCI-60 | 0.023 | |
| MDA-MB-468 (Breast) | NCI-60 | 0.046 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Furo[2,3-b]pyridine test compounds
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibitory Activity
The furo[2,3-b]pyridine scaffold serves as a versatile template for the design of potent kinase inhibitors, which are crucial in cancer therapy due to the central role of kinases in cell signaling and proliferation.
Quantitative Kinase Inhibition Data
The following table presents the inhibitory activity of selected furo[2,3-b]pyridine derivatives against key kinases implicated in cancer progression.
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 5 | CDK2/cyclin A2 | Luminescence Kinase Assay | 0.93 | [1] |
| 6 | PI3Kα | TR-FRET Assay | 0.175 ± 0.007 | |
| 7 | PI3Kβ | TR-FRET Assay | 0.071 ± 0.003 | |
| 8 | AKT | TR-FRET Assay | 0.411 ± 0.02 |
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to measure the inhibition of CDK2 activity.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
Furo[2,3-b]pyridine test compounds
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
White 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[2]
Modulation of Cellular Signaling Pathways
Furo[2,3-b]pyridine derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several furo[2,3-b]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Furo[2,3-b]pyridine derivatives can modulate this pathway, contributing to their anticancer effects.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a key role in inflammation and cancer. Some furo[2,3-b]pyridine derivatives have been found to inhibit this pathway, suggesting their potential as anti-inflammatory and anticancer agents.
Experimental Protocol: Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect changes in the levels of key proteins in a signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Wash buffer (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels.[3][4][5][6]
Antimicrobial Activity
Several furo[2,3-b]pyridine derivatives have been investigated for their activity against various bacterial and fungal strains. The data suggests the potential of the furo[2,3-b]pyridine core in the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives, indicating their potential as antimicrobial agents.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 9 | Staphylococcus aureus | >100 | |
| Escherichia coli | >100 | ||
| 10 | Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | ||
| 11 | Bacillus subtilis | 2.18 - 3.08 | [7] |
| Escherichia coli | 2.18 - 3.08 | [7] | |
| Candida albicans | 2.18 - 3.08 | [7] | |
| Aspergillus niger | 2.18 - 3.08 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Furo[2,3-b]pyridine test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
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96-well microtiter plates
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Standard antibiotic (positive control)
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Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain.
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Inoculation: Add the microbial suspension to each well of the plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Central Nervous System (CNS) Activity
Furo[2,3-b]pyridine-based compounds have been explored as inverse agonists of the cannabinoid-1 receptor (CB1R), suggesting their potential in the treatment of disorders related to the endocannabinoid system.[8]
Quantitative CNS-Related Activity Data
The following table provides binding affinity data for a furo[2,3-b]pyridine derivative at the CB1 receptor.
| Compound ID | Target Receptor | Assay Type | Ki (nM) | Reference |
| 12 | Cannabinoid-1 Receptor (CB1R) | Radioligand Binding Assay | 1.5 |
Conclusion
The furo[2,3-b]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer, kinase inhibitory, antimicrobial, and CNS-active agents. The continued exploration of the structure-activity relationships of this scaffold, coupled with the elucidation of its mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of the furo[2,3-b]pyridine core.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 8. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridin-5-amine: A Technical Guide for Researchers
Introduction: The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, represents a privileged heterocyclic structure in medicinal chemistry. Its derivatives have garnered significant interest due to a wide spectrum of biological activities, including potential applications as antimicrobial, antitumor, and neurotropic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of a key derivative, Furo[2,3-b]pyridin-5-amine, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a heterocyclic aromatic compound. Its core properties are summarized below, providing essential data for experimental design, characterization, and computational modeling.
General Properties
| Property | Value | Source |
| CAS Number | 34668-30-9 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Synonyms | 5-Amino-furopyridin | [1] |
| Purity | Typically available at ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Computed Physicochemical Data
Computational models provide valuable predictions for the behavior of molecules in biological and chemical systems.
| Descriptor | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.41 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Spectroscopic and Safety Data
Spectroscopic Characterization
Definitive structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectral data for the parent amine is not provided in the literature search, the following methods are routinely cited for the characterization of the furo[2,3-b]pyridine scaffold:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of protons and carbons, confirming the substitution pattern and structural integrity.[2]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition.[3]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[2]
Researchers can obtain detailed spectral data from commercial suppliers or by performing these standard analytical experiments.[4]
Safety and Handling
The GHS classification for the parent furo[2,3-b]pyridine scaffold indicates potential hazards. Users should handle this compound with appropriate caution in a laboratory setting.
-
GHS Hazard Statements:
Experimental Protocols and Synthesis
The synthesis of the furo[2,3-b]pyridine core can be achieved through several strategic approaches. The introduction of the 5-amino group can be a key step in the synthesis or a post-modification of the core scaffold.
General Synthetic Strategies
Multiple routes have been developed for the synthesis of the furo[2,3-b]pyridine ring system, often allowing for diverse substitution patterns. A general workflow is depicted below.
Caption: General synthetic strategies for the Furo[2,3-b]pyridine scaffold.
Protocol: C-H Amination for Synthesis of Aminated Derivatives
This protocol describes a modern and atom-economical approach to introduce an amino group onto a pre-existing furo[2,3-b]pyridine scaffold.[6]
1. Materials:
- Furo[2,3-b]pyridine substrate (1.0 equiv)
- Nitrogen source (e.g., Boc-azide, 1.2-1.5 equiv)
- Rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%)
- Oxidant (e.g., PhI(OAc)₂)
- Magnesium oxide (MgO, 2.0 equiv)
- Anhydrous solvent (e.g., dichloromethane)
- Inert gas (Argon or Nitrogen)
2. Procedure:
- To an oven-dried reaction vial, add the furo[2,3-b]pyridine substrate, rhodium catalyst, and magnesium oxide.
- Seal the vial and purge with an inert gas.
- Add the anhydrous solvent via syringe, followed by the nitrogen source.
- Stir the reaction mixture at the designated temperature (e.g., room temperature to 80 °C).
- Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a syringe pump.
- Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction and purify the product using column chromatography.
Biological Activity and Therapeutic Potential
The furo[2,3-b]pyridine scaffold is a cornerstone for developing novel therapeutic agents. Derivatives have shown potent activity in several key areas of drug discovery.
Overview of Biological Activities
| Target/Activity | Description | Relevant Scaffolds | Source |
| Lck Kinase Inhibition | Potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a key enzyme in T-cell activation. | 2,3-Diarylfuro[2,3-b]pyridin-4-amines | [7] |
| CB1R Inverse Agonism | Orally active inverse agonists for the Cannabinoid-1 Receptor (CB1R), with potential applications in metabolic disorders. | Furo[2,3-b]pyridine-based compounds | [8] |
| Antitumor Activity | Compounds exhibit antiproliferative activity against various cancer cell lines. | Furo[2,3-b]pyridine derivatives | [2] |
| Antimicrobial Activity | The scaffold has been explored for the development of novel antibiotic agents. | Aminated furo[2,3-b]pyridines | [6] |
| PI3K/AKT Inhibition | Dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cancer. | Furo[2,3-d]pyrimidines (related scaffold) | [9][10] |
| NF-κB Pathway Modulation | Inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. | Pyrrolo[2,3-b]pyridines (related scaffold) | [11] |
Signaling Pathway Context: Lck Inhibition
The discovery of furo[2,3-b]pyridine derivatives as potent Lck inhibitors places them in the critical context of immune system modulation. Lck is an essential tyrosine kinase that initiates the signaling cascade upon T-cell receptor (TCR) engagement, making it a prime target for autoimmune diseases and certain cancers.
Caption: Role of Lck in TCR signaling and its inhibition by Furo[2,3-b]pyridines.
Drug Discovery Workflow
The furo[2,3-b]pyridine scaffold serves as a valuable starting point in a typical drug discovery and development pipeline.
Caption: Drug discovery workflow utilizing the Furo[2,3-b]pyridine scaffold.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 34668-30-9|this compound|BLD Pharm [bldpharm.com]
- 5. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Molecular Structure and Potential of Furo[2,3-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore focus on the known structural and computed physicochemical properties of Furo[2,3-b]pyridin-5-amine, supplemented with general information on the synthesis, spectroscopic analysis, and biological importance of the furo[2,3-b]pyridine class of compounds. This approach is intended to provide a foundational understanding and highlight the potential research avenues for this molecule.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a fused furan and pyridine ring system, with an amine group substituted at the 5-position of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34668-30-9 | ChemScene[1] |
| Molecular Formula | C₇H₆N₂O | ChemScene[1] |
| Molecular Weight | 134.14 g/mol | ChemScene[1] |
| IUPAC Name | This compound | (Predicted) |
| SMILES | NC1=CN=C2OC=CC2=C1 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 1.41 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
It is important to note that a related compound, 2,3-dihydrothis compound (CAS 34668-07-0), is also documented and should not be confused with the unsaturated parent compound of interest.[2]
Spectroscopic Data (General Considerations)
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the general characteristics of the furo[2,3-b]pyridine scaffold and related aromatic amines, the following spectral features would be anticipated:
-
¹H NMR: Aromatic protons on both the furan and pyridine rings would be expected in the downfield region (typically δ 6.5-8.5 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic system would be observed in the aromatic region of the spectrum. The carbon atom attached to the amino group would experience an upfield shift due to the electron-donating nature of the nitrogen.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching, and C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). The C-O-C stretching of the furan ring would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN from the pyridine ring or CO from the furan ring.
Synthesis of the Furo[2,3-b]pyridine Scaffold (General Methodologies)
While a specific, detailed protocol for the synthesis of this compound is not documented, several general strategies have been employed for the construction of the furo[2,3-b]pyridine core. These methods can be broadly categorized into:
-
Annulation of a furan ring onto a pre-existing pyridine derivative.
-
Annulation of a pyridine ring onto a pre-existing furan derivative.
A common approach involves the reaction of a substituted 2-halopyridine with a suitable furan precursor, followed by an intramolecular cyclization reaction. For the synthesis of the 5-amino derivative, a 2-halo-5-nitropyridine could potentially serve as a starting material, with the nitro group being reduced to an amine in a later step of the synthesis.
dot
Caption: Generalized synthetic workflow for Furo[2,3-b]pyridine derivatives.
Biological Activity and Therapeutic Potential (Inferred)
Direct experimental evidence for the biological activity of this compound is lacking. However, the furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.[3]
Derivatives of furo[2,3-b]pyridine have been reported to exhibit a range of biological activities, including:
-
Kinase Inhibition: Many furo[2,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The structural similarity of the furo[2,3-b]pyridine core to the purine ring of ATP allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
-
Anticancer Activity: As a consequence of their kinase inhibitory properties, several furo[2,3-b]pyridine analogues have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Antiviral and Antimicrobial Activities: Some compounds containing the furo[2,3-b]pyridine scaffold have also shown potential as antiviral and antimicrobial agents.[3]
The presence of the 5-amino group in this compound provides a key site for potential hydrogen bonding interactions with biological targets, which could contribute to its binding affinity and selectivity.
dot
References
Furo[2,3-b]pyridin-5-amine Scaffold: A Technical Guide to Its Mechanism of Action as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[2,3-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry as a "privileged structure." Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the mechanism of action of inhibitors based on the Furo[2,3-b]pyridine core, with a particular focus on their role as kinase inhibitors. While specific biological data for Furo[2,3-b]pyridin-5-amine itself is limited in publicly available literature, this document consolidates findings from various derivatives to elucidate the therapeutic potential of this chemical class. The primary mechanism of action for many Furo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.
Core Mechanism of Action: Kinase Inhibition
The Furo[2,3-b]pyridine nucleus serves as a potent pharmacophore for the design of ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors, facilitating crucial interactions within the ATP-binding pocket of various kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating aberrant signaling pathways.
Key Kinase Targets and Signaling Pathways
Derivatives of the Furo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in oncology and other diseases.
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for cancer therapy. Certain Furo[2,3-b]pyridine derivatives have shown potent inhibition of CDK2.[1]
-
Akt (Protein Kinase B): A pivotal node in the PI3K/Akt signaling pathway, Akt is crucial for cell survival and proliferation. Inhibition of Akt by Furo[2,3-b]pyridine analogs can induce apoptosis in cancer cells.[1][3]
-
Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, Lck plays a critical role in T-cell signaling. Selective Lck inhibitors based on the 2,3-diarylfuro[2,3-b]pyridine scaffold have been developed.[4]
-
Phosphoinositide 3-kinase (PI3K): As a critical upstream regulator of Akt, PI3K is another important target in cancer therapy. Dual PI3K/Akt inhibitors have been developed from the related furopyrimidine scaffold.[5]
-
B-Raf: A serine/threonine-protein kinase in the MAPK/ERK pathway, mutated B-Raf is a key driver in several cancers. Furo[2,3-c]pyridine-based compounds have been identified as potent and selective B-Raf inhibitors.[6]
Below is a diagram illustrating the general mechanism of Furo[2,3-b]pyridine-based inhibitors in the context of a generic kinase signaling pathway.
Caption: General mechanism of Furo[2,3-b]pyridine inhibitors.
Quantitative Data on Inhibitory Activity
The following tables summarize the reported in vitro activity of various Furo[2,3-b]pyridine derivatives against different cancer cell lines and kinases. It is important to note that the activity is highly dependent on the specific substitutions on the Furo[2,3-b]pyridine core.
Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM) [2]
| Compound | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 |
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives
| Compound ID | Target Kinase | Assay Type | Parameter | Value (µM) | Reference |
| FP-1 | CDK2/cyclin A2 | Biochemical (Kinase-Glo) | IC50 | 0.93 | [7] |
| Compound 14 | CDK2/cyclin A2 | Biochemical | IC50 | 0.93 | [1] |
| FP-2 | PI3Kα | Biochemical | IC50 | 0.0018 | [7] |
| FP-2 | HeLa Cell Proliferation | Cell-Based | IC50 | 0.21 | [7] |
| Compound 10b (Furopyrimidine) | PI3Kα/β | Biochemical | IC50 | 0.175 / 0.071 | [5] |
| Compound 10b (Furopyrimidine) | AKT | Biochemical | IC50 | 0.411 | [5] |
Other Reported Mechanisms of Action
While kinase inhibition is a predominant mechanism, derivatives of the Furo[2,3-b]pyridine scaffold have been reported to exhibit other biological activities:
-
Cannabinoid-1 Receptor (CB1R) Inverse Agonism: Certain Furo[2,3-b]pyridine-based compounds have been identified as inverse agonists of the CB1 receptor, suggesting potential applications in metabolic disorders.[8][9]
-
Phosphoinositide Specific-Phospholipase C (PLC) Inhibition: Molecular modeling studies have suggested that some thieno[2,3-b]quinolone-2-carboxamides, structurally related to furopyridines, may inhibit PLC.[10]
-
DNA Alkylation: Highly complex, fused-ring systems derived from furoacridones have been shown to act as DNA alkylating agents.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the inhibitory activity of Furo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a Furo[2,3-b]pyridine derivative against a specific protein kinase. A luminescence-based assay measuring ATP consumption is a common method.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Furo[2,3-b]pyridine test compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Furo[2,3-b]pyridine test compound in the kinase assay buffer. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction:
-
Add the kinase and its specific substrate to each well of the plate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of Furo[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Furo[2,3-b]pyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of the Furo[2,3-b]pyridine test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
The Furo[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel inhibitors, particularly targeting protein kinases. The accumulated evidence from a multitude of its derivatives strongly suggests that the primary mechanism of action for many of these compounds is the competitive inhibition of ATP binding to kinases that are crucial for cancer cell proliferation and survival. While the specific biological profile of the parent compound, this compound, requires further investigation, the broader class of Furo[2,3-b]pyridine derivatives holds significant therapeutic potential. Future research should focus on elucidating the structure-activity relationships of this scaffold to optimize potency and selectivity for specific kinase targets, ultimately leading to the development of novel and effective therapies.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridine: A Versatile Scaffold for Potent Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a promising framework for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides a comprehensive overview of the Furo[2,3-b]pyridine scaffold as a potent kinase inhibitor, summarizing key quantitative data, detailing experimental protocols for inhibitor evaluation, and visualizing the intricate signaling pathways modulated by these compounds.
Kinase Inhibitory Profile of Furo[2,3-b]pyridine Derivatives
Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. The following tables summarize the in vitro potency of representative compounds against key kinase targets and their cytotoxic effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| Compound 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| Compound 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| Compound 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
| Compound 21 | IRAK4 | 0.0062 | Screening hit 16 | 0.243 |
| Compound 38 | IRAK4 | 0.0073 | Screening hit 16 | 0.243 |
| 2,3-diaryl-4-aminofuro[2,3-b]pyridine derivative | Lck | Potent and selective inhibition reported | - | - |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kα | 0.175 ± 0.007 | - | - |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kβ | 0.071 ± 0.003 | - | - |
| Furo[2,3-d]pyrimidine derivative 10b | Akt | 0.411 ± 0.02 | - | - |
Note: Specific IC50 values for Lck inhibition by 2,3-diaryl-4-aminofuro[2,3-b]pyridine derivatives were described as potent but quantitative data was not publicly available in the reviewed sources.[1] The Furo[2,3-d]pyrimidine scaffold is a closely related analog.[2]
Table 2: Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives against Cancer Cell Lines (IC50 in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Compound 1 | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 49.0 | 55.5 | 44.8 | 70.7 |
| Doxorubicin (Control) | 40.0 | 64.8 | 24.7 | 58.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. The following sections outline standard protocols for key experiments cited in the investigation of Furo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A2, Lck, Akt, IRAK4)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (specific to each kinase)
-
Test compound (Furo[2,3-b]pyridine derivative)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Plate reader (luminescence, fluorescence, or radioactivity detector)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In the wells of the assay plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound or control to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Cell culture medium and supplements
-
Test compound (Furo[2,3-b]pyridine derivative)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or positive control. Include a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the cellular signaling context is critical for elucidating the mechanism of action of Furo[2,3-b]pyridine-based kinase inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these compounds and a general workflow for their evaluation.
References
- 1. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Novel Furo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold has emerged as a privileged structure in medicinal chemistry, attracting significant attention for its wide range of pharmacological activities.[1][2][3] The unique fusion of a furan ring with a pyridine core provides a versatile template for developing novel therapeutic agents.[3] This technical guide offers an in-depth analysis of the pharmacological profile of novel Furo[2,3-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It consolidates quantitative data, details key experimental protocols, and visualizes critical pathways to support ongoing research and drug development efforts.
Pharmacological Activities
Furo[2,3-b]pyridine derivatives have demonstrated potent biological effects across several therapeutic areas. Their efficacy is highly dependent on the nature and position of substituents on the core scaffold, which allows for fine-tuning of their activity and selectivity.
Anticancer Activity
The most extensively studied application of Furo[2,3-b]pyridine compounds is in oncology. These derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines.[1][4] Some compounds have exhibited potency comparable or even superior to standard-of-care drugs like Doxorubicin in preclinical studies.
Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Derivatives (IC50 in µM)
| Compound | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
|---|---|---|---|---|---|---|
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 | [1] |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 | [1] |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 | [1] |
| Compound 7 | Trifluoromethyl substituted derivative | - | - | - | 5.8 | [4] |
| Compound 12a | Trifluoromethyl substituted derivative | - | - | - | 3.6 | [4] |
| MI-S0 to MI-S3 | Chalcone-derived | - | Potent Activity | - | - |[5][6] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.
Kinase Inhibitory Activity
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several key kinases. For instance, certain derivatives effectively inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[7] Others have been developed as potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck) and cdc-like kinases (CLKs).[8][9]
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives (IC50 in µM)
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Roscovitine (Control) | CDK2 | 0.394 | [7] |
| Compound 4 | CDK2 | 0.24 | [7] |
| Compound 14 | CDK2 | 0.93 | [7] |
| Various Derivatives | Lck | Potent Inhibition | [9] |
| Various Derivatives | IRAK4 | Modulatory Effects |[1] |
Antimicrobial Activity
While less explored than their anticancer potential, several Furo[2,3-b]pyridine derivatives have been evaluated for activity against various bacterial and fungal strains.[1] The data suggests that the scaffold holds promise for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Related Pyridine Derivatives
| Compound Type | Target Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Pyridine Derivatives | S. aureus, E. coli | MIC | Modest to Good | [10][11] |
| Pyridine Derivatives | C. albicans | MIC | Modest Activity |[11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Other Pharmacological Activities
The structural versatility of the Furo[2,3-b]pyridine core has led to its exploration for other therapeutic targets. Notably, derivatives have been synthesized and evaluated as cannabinoid-1 receptor (CB1R) inverse agonists, which are effective orally active modulators of CB1R.[12]
Experimental Protocols
The evaluation of Furo[2,3-b]pyridine compounds involves a range of standard and specialized biological assays.
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of Furo[2,3-b]pyridine analogs is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and are allowed to adhere for 24 hours.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds. A positive control, such as Doxorubicin, and a vehicle control are included. The plates are then incubated for an additional 48-72 hours.[1]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.
Kinase Inhibition Assay
The ability of compounds to inhibit specific kinases is typically measured using in vitro enzyme assays.
-
Assay Setup: The kinase enzyme (e.g., CDK2/cyclin A2), a substrate, and ATP are combined in a buffer solution in a 96-well plate.[7]
-
Compound Addition: Test compounds are added at varying concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of inhibition is calculated relative to controls, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation: A serial dilution of the test compounds is prepared in a 96-well plate containing a suitable growth medium.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[1]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizing Workflows and Pathways
Diagrams help clarify complex processes from synthesis to biological effect.
Caption: Experimental workflow for the evaluation of Furo[2,3-b]pyridine analogs.[1]
Caption: Mechanism of action via kinase inhibition signaling pathways.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 4-fluoro-7-azaindole, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure due to its resemblance to purine and its capacity to form crucial hydrogen bond interactions with biological targets.[2] The strategic placement of a fluorine atom at the 4-position and an amino group at the 5-position can substantially alter the molecule's physicochemical and pharmacological properties, potentially leading to the development of potent and selective inhibitors of various protein kinases.[2] While specific biological data for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is not extensively available in the public domain, this guide provides a comprehensive overview of its potential in vitro evaluation based on established methodologies for analogous compounds.[3] This document outlines plausible experimental protocols, representative data from structurally related molecules, and the signaling pathways this compound is likely to modulate.
Quantitative Data from Analogous Compounds
The following tables summarize the inhibitory activity of representative compounds containing the 1H-pyrrolo[2,3-b]pyridine core against various kinases. This data illustrates the potential potency and selectivity that derivatives of this scaffold can achieve.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4][5][6] |
Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine, not the specific title compound.[4][5]
Table 2: Inhibitory Activity of a Related Pyrrolo[2,3-d]pyrimidine Core Against Protein Kinase B (Akt/PKB) and Protein Kinase A (PKA)
| Compound | PKB/Akt IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt) |
| Representative Inhibitor | 20 | >1000 | >50 |
Note: This data is for a related pyrrolo[2,3-d]pyrimidine core, demonstrating the potential for achieving high potency and selectivity with similar scaffolds.[7]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established procedures for characterizing small molecule kinase inhibitors.[8]
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine against a panel of target kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2).[8]
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method for measuring the phosphorylation of a substrate by a target kinase.[8]
-
Procedure:
-
The target kinase, a biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is added in a series of dilutions.[8]
-
The reaction is initiated with the addition of ATP and incubated at room temperature.[8]
-
The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.[8]
-
Following another incubation period, the TR-FRET signal is measured on a compatible plate reader.[8]
-
The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the resulting dose-response curve.[8]
-
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effects of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine on cancer cell lines with dysregulated kinase signaling.[8]
Methodology: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density by measuring cellular protein content.[8]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.[8]
-
The cells are then treated with increasing concentrations of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine for 72 hours.[8]
-
Post-treatment, the cells are fixed using trichloroacetic acid.[8]
-
The fixed cells are stained with SRB dye.[8]
-
Unbound dye is washed away, and the protein-bound dye is solubilized.[8]
-
Absorbance is measured at 510 nm with a microplate reader.[8]
-
The GI50 (concentration for 50% growth inhibition) is then determined.[8]
-
Apoptosis Assay
Objective: To ascertain if the observed anti-proliferative activity is a result of apoptosis induction.[8]
Methodology: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is utilized to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Procedure:
-
Cells are treated with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine at its GI50 concentration for 24 or 48 hours.[8]
-
Both adherent and floating cells are collected and washed with cold PBS.[8]
-
The cells are resuspended in Annexin V binding buffer.[8]
-
Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.[8]
-
The stained cells are subsequently analyzed by flow cytometry.[8]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways targeted by 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and a general workflow for its synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Furo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of furo[2,3-b]pyridine analogs, with a focus on their anticancer and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
Anticancer and Kinase Inhibitory Activity
Furo[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cell cycle progression and signal transduction.[1] Key targets include Cyclin-Dependent Kinase 2 (CDK2), Lymphocyte-specific protein tyrosine kinase (Lck), Protein Kinase B (Akt), and Interleukin-1 receptor-associated kinase 4 (IRAK4).
CDK2 Inhibition and Anticancer Activity
CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[1] A series of furo[2,3-b]pyridine analogs have been synthesized and evaluated for their CDK2 inhibitory and antiproliferative activities.
Table 1: In Vitro CDK2/cyclin A2 Inhibitory Activity of Furo[2,3-b]pyridine Analogs and Precursors [1]
| Compound ID | Structure Description | Target Kinase | IC50 (µM) |
| 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | CDK2/cyclin A2 | 0.57 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 |
| 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 |
| Roscovitine | Reference Compound | CDK2/cyclin A2 | 0.394 |
Table 2: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Precursors (IC50 in µM) [1]
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 1 | 31.3 | 19.3 | 22.7 | 36.8 |
| 4 | 49.0 | 55.5 | 44.8 | 70.7 |
| Doxorubicin | 40.0 | 64.8 | 24.7 | 58.1 |
Note: Specific IC50 values for the furo[2,3-b]pyridine analog (Compound 14) against these cell lines were not provided in the primary reference, though it was highlighted for its potent CDK2 inhibition.[1]
Structure-Activity Relationship (SAR) for CDK2 Inhibition:
The data suggests that the 2-chloronicotinonitrile precursor 4 is the most potent CDK2 inhibitor in this series, with an IC50 value of 0.24 µM.[1] The formation of the furo[2,3-b]pyridine ring in compound 14 results in a slight decrease in CDK2 inhibitory activity compared to some of the precursors.
Inhibition of the CDK2/cyclin E complex prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). This leads to the sequestration of the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and resulting in G1 cell cycle arrest.
Lck, Akt, and IRAK4 Inhibition
While the primary focus of many studies has been on CDK2, furo[2,3-b]pyridine and its related scaffolds, such as furo[2,3-d]pyrimidines, have also shown inhibitory activity against other important kinases.
-
Lck (Lymphocyte-specific protein tyrosine kinase): 2,3-Diarylfuro[2,3-b]pyridine-4-amines have been identified as a novel class of potent and selective Lck inhibitors.[2] Furo[2,3-d]pyrimidines have also demonstrated potent Lck inhibition, with IC50 values in the low nanomolar range.[3][4]
-
Akt (Protein Kinase B): Furo[2,3-d]pyrimidine derivatives have been evaluated as Akt1 kinase inhibitors, with some compounds showing IC50 values in the micromolar range.[5] A related furo[2,3-d]pyrimidine derivative, compound 10b, demonstrated potent dual inhibitory activity against PI3Kα/β and AKT with IC50 values of 0.175 ± 0.007, 0.071 ± 0.003, and 0.411 ± 0.02 μM, respectively.[6][7]
-
IRAK4 (Interleukin-1 receptor-associated kinase 4): Furo[2,3-b]pyridine analogs have been identified as potential inhibitors of IRAK4, a key mediator in inflammatory signaling pathways.[1] Some IRAK4 inhibitors with different core structures have achieved IC50 values in the low nanomolar range.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key furo[2,3-b]pyridine precursors and the biological assays used to evaluate their activity.
Synthesis of Furo[2,3-b]pyridine Precursors
The synthesis of the furo[2,3-b]pyridine scaffold often involves a multi-step process, starting with the construction of a substituted pyridine ring, followed by the annulation of the furan ring.
A mixture of 1-(naphthalen-1-yl)ethanone, thiophene-2-carboxaldehyde, and ethyl cyanoacetate is condensed in the presence of a catalytic amount of ammonium acetate and piperidine in ethanol at ambient temperature.
The nicotinonitrile precursor is reacted with a mixture of POCl3 and PCl5. The resulting solid is filtered, dried, and crystallized from ethanol.
A common method for the synthesis of the furo[2,3-b]pyridine ring system involves the reaction of a 2-alkoxynicotinonitrile derivative with an α-haloester in the presence of a base, followed by cyclization.
In Vitro Biological Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The inhibitory activity of the compounds against CDK2/cyclin A2 is determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare serial dilutions of the test compound, kinase buffer, CDK2/cyclin A2 enzyme, substrate (e.g., histone H1), and ATP.
-
Kinase Reaction: In a 384-well plate, add the test compound, enzyme, and substrate. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
IC50 Calculation: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.
Conclusion
The furo[2,3-b]pyridine scaffold represents a versatile and promising template for the design of novel kinase inhibitors with potential applications in oncology and the treatment of inflammatory diseases. The structure-activity relationship studies highlighted in this guide demonstrate that substitutions on the furo[2,3-b]pyridine core can be fine-tuned to achieve potent and selective inhibition of various kinases. Further optimization of these analogs, guided by the methodologies and insights presented herein, may lead to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Target Identification for Furo[2,3-b]pyridin-5-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this heterocyclic system have shown significant potential in the development of novel therapeutics, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the identified molecular targets for Furo[2,3-b]pyridin-5-amine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Inhibitory Activities
The therapeutic potential of Furo[2,3-b]pyridine derivatives is underscored by their potent inhibitory activity against various biological targets. The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected compounds from this class and its closely related isosteres, such as Furo[2,3-d]pyrimidines.
Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine and Related Derivatives (IC50/GI50 in µM)
| Compound ID | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 | [1] |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 | [1] |
| Compound 5l | 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | 2.71 ± 0.16 | - | - | 3.22 ± 0.2 | [2] |
| Compound 10b | Furo[2,3-d]pyrimidine derivative | 0.91 - 16.7 (GI50 range across 38 cell lines) | 1.51 (HS 578T, GI50) | - | - | [3][4] |
| Doxorubicin | (Control) | 3.10 ± 0.22 | 64.8 | 24.7 | 58.1 | [1][2] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives (IC50 in µM)
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 | [1][5] |
| Compound 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 | [1][5] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 | [1][5] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 | [1][5] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 | [1][5] |
| Compound 21 | IRAK4 | 0.0062 | Screening hit 16 | 0.243 | [1] |
| Compound 38 | IRAK4 | 0.0073 | Screening hit 16 | 0.243 | [1] |
| Compound 10b | PI3Kα | 0.175 ± 0.007 | - | - | [3][4] |
| Compound 10b | PI3Kβ | 0.071 ± 0.003 | - | - | [3][4] |
| Compound 10b | AKT | 0.411 ± 0.02 | - | - | [3][4] |
| Compound 3a | Akt1 | 24 | - | - | [6] |
Key Molecular Targets and Signaling Pathways
This compound derivatives have been shown to modulate several critical signaling pathways implicated in cancer and inflammation. Key targets identified include protein kinases such as PI3K, AKT, B-Raf, and IRAK4, as well as the cannabinoid receptor 1 (CB1R).
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Furo[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity against PI3K and AKT.[3][4]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
B-Raf/MEK/ERK (MAPK) Signaling Pathway
The MAPK pathway, which includes B-Raf, is critical for cell proliferation and survival. Mutations in B-Raf are common in various cancers. Furo[2,3-c]pyridine-based compounds have been identified as potent B-Raf inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Scrutiny of Furo[2,3-b]pyridines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine core, a fused heterocyclic system comprising a furan ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this versatile structure have demonstrated a wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3] A thorough understanding of the spectroscopic characteristics of these compounds is paramount for their unambiguous identification, structural elucidation, and the advancement of structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic analysis of Furo[2,3-b]pyridine compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Spectroscopic Data Analysis
The characterization of Furo[2,3-b]pyridine derivatives relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][4] The data gleaned from these methods provide a detailed fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within the Furo[2,3-b]pyridine scaffold and its substituents.
¹H NMR Spectroscopic Data:
The proton chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the pyridine and furan rings typically resonate in the downfield region (7.0-9.0 ppm), with their exact positions and splitting patterns dictated by the nature and position of substituents.
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 5-Ethyl-2-methyl pyridine (a related pyridine derivative) | CDCl₃ | H-1 | 8.32 | d | 2.1 | [5] |
| H-2 | 7.38 | dd | 7.9, 2.1 | [5] | ||
| H-3 | 7.05 | d | 7.9 | [5] | ||
| CH₂ | 2.58 | q | 7.6 | [5] | ||
| CH₃ (on pyridine) | 2.50 | s | - | [5] | ||
| CH₃ (of ethyl) | 1.21 | t | 7.6 | [5] | ||
| Furo[2,3-d]pyrimidine based chalcone derivative (related furan-fused system) | DMSO-d₆ | βH | 8.52 | d | 15.7 | [6] |
| pyrimidine H | 8.12 | s | - | [6] | ||
| αH | 7.56 | d | 15.7 | [6] | ||
| ArH | 7.4 | s | - | [6] | ||
| ArH | 7.31 | d | 8.3 | [6] | ||
| ArH | 7.02 | d | 8.3 | [6] | ||
| OCH₃ | 3.81 | s | - | [6] | ||
| CH₃ | 2.63 | s | - | [6] |
¹³C NMR Spectroscopic Data:
The carbon chemical shifts in ¹³C NMR provide information about the carbon skeleton of the molecule. The carbons of the heterocyclic rings and any aromatic substituents typically appear in the range of 100-160 ppm.
| Compound/Derivative | Solvent | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| Furo[2,3-b]pyridine | CDCl₃ | C-2 | 140-145 (Predicted) | [7] |
| C-3 | 105-110 (Predicted) | [7] | ||
| C-3a | 145-150 (Predicted) | [7] | ||
| C-5 | 148-152 (Predicted) | [7] | ||
| C-6 | 118-122 (Predicted) | [7] | ||
| C-7 | 130-135 (Predicted) | [7] | ||
| C-7a | 155-160 (Predicted) | [7] | ||
| Furo[2,3-b]pyridine derivative (3a-l series) | - | C-6 | 151.2 | [8] |
| C-4 | 160.4 | [8] | ||
| C-2 | 162.6 | [8] | ||
| CO | 203.1 | [8] | ||
| C-3 | 95.4 | [8] | ||
| CN | 114.1 | [8] | ||
| CH-5 | 116.7 | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.[1][4] The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.
Predicted Fragmentation Pathways for Furo[2,3-b]pyridine:
Based on the principles of mass spectral fragmentation of related heterocyclic compounds, the following pathways are plausible for the Furo[2,3-b]pyridine core under electron ionization (EI):
-
Loss of HCN: A common fragmentation for pyridine-containing rings, leading to a fragment ion at m/z 92 from the molecular ion (m/z 119).[9]
-
Cleavage of the C-O bond: Breakage of the ether linkage in the furan ring can lead to various fragments. For instance, the loss of a CHO radical would result in a fragment at m/z 90.[9]
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the furan ring could potentially lead to the loss of acetylene (C₂H₂), resulting in a fragment at m/z 93.
| Spectroscopic Technique | Predicted Data | Reference |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch).[7] | [7] |
| MS (Mass Spectrometry) | m/z: 119 (M+), with a fragmentation pattern likely involving the loss of CO and HCN.[7] | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=C and C=N stretching | 1600 - 1450 |
| C-O-C (ether) stretch | 1250 - 1000 |
| N-H stretch (for amino derivatives) | 3500 - 3300 |
| C=O stretch (for carbonyl derivatives) | 1750 - 1650 |
For example, in the synthesis of certain Furo[2,3-b]pyridine derivatives, FT-IR spectroscopy was used for characterization, showing characteristic peaks for functional groups such as NH, C-H sp², C-H sp³, C=O, and C=C.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption bands in the UV-Vis spectrum of Furo[2,3-b]pyridine derivatives are typically attributed to π → π* and n → π* transitions within the aromatic system.[10] For instance, one study reported absorption bands in the region of 250 to 390 nm for a Furo[2,3-b]pyridine derivative.[10] The polarity of the solvent can influence the position of these absorption bands.[3]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
General Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve approximately 5-10 mg of the purified Furo[2,3-b]pyridine compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][11] The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[11]
General Protocol for Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) coupled to the mass spectrometer.
-
GC Separation: The compound is vaporized and separated from any impurities on a capillary column (e.g., DB-5ms). A typical temperature program would be to start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[9]
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
General Protocol for Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]
General Protocol for UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the Furo[2,3-b]pyridine compound in a suitable UV-grade solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize a typical experimental workflow for spectroscopic analysis and a relevant signaling pathway involving Furo[2,3-b]pyridine derivatives.
Furo[2,3-b]pyridine derivatives have been investigated as potential anticancer agents that may act by disrupting key cellular signaling pathways.[1][4] Molecular docking studies have suggested strong binding affinities of these compounds to targets such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. rsc.org [rsc.org]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijrti.org [ijrti.org]
Methodological & Application
Standard Protocols for the Synthesis of the Furo[2,3-b]pyridine Core: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-viral, and kinase inhibitory activities. This document provides detailed application notes and experimental protocols for four standard and robust methods for the synthesis of the furo[2,3-b]pyridine core.
Comparative Summary of Synthetic Protocols
The following table summarizes the key aspects of the four detailed synthetic methodologies, allowing for a direct comparison of their starting materials, key reagents, typical reaction conditions, and reported yields.
| Protocol ID | Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Temperature Range (°C) | Typical Reaction Time | Yield Range (%) |
| P1 | One-Pot Synthesis from 2-Halopyridines | 2-Fluoropyridine derivatives, Weinreb amides, α-Hydroxy esters/amides | Lithium diisopropylamide (LDA), Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylacetamide (DMAc) | -78 to 60 | 1 - 12 h | 50 - 85 |
| P2 | Multi-Step Synthesis from Dichloronicotinic Acid | 2,5-Dichloronicotinic acid, Alcohols (e.g., Ethanol, tert-Butanol), Hydroxyacetates | Sulfuric acid (H₂SO₄), Sodium hydride (NaH), Trifluoroacetic acid (TFA) | Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM) | 0 to 80 | 4 steps | ~50 (overall)[1] |
| P3 | Pd(II)-Catalyzed Synthesis from β-Ketodinitriles and Alkynes | β-Ketodinitriles, Terminal or internal alkynes | Pd(OAc)₂, Ag₂CO₃ | 1,4-Dioxane | 100 | 12 h | 60 - 95[2][3][4][5] |
| P4 | Pd-Catalyzed Cyclization of 3-Alkynyl-2-hydroxypyridines | 3-Alkynyl-2-hydroxypyridines | PdCl₂(PPh₃)₂, Copper(I) iodide (CuI) | Triethylamine (Et₃N) | Room Temperature | 3 - 12 h | 70 - 94[6] |
Protocol 1 (P1): One-Pot Synthesis from 2-Fluoropyridines
This protocol describes a versatile method for the preparation of 2,3-disubstituted furo[2,3-b]pyridines starting from readily available 2-fluoropyridines. The process involves an initial acylation followed by a one-pot, base-induced intramolecular displacement and cyclization.
Experimental Protocol
Step 1: Acylation of 2-Fluoropyridine
-
To a solution of 2-fluoropyridine (1.3 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.3 equivalents) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the appropriate Weinreb amide (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone is typically used in the next step without further purification.
Step 2: One-Pot Cyclization
-
To a suspension of sodium hydride (2.0 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylacetamide (DMAc), add a solution of the α-hydroxy ester or amide (e.g., ethyl glycolate, 2.0 equivalents) in DMAc at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude ketone from Step 1 in DMAc.
-
Heat the reaction mixture to 60 °C and stir for 1-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for the one-pot synthesis of Furo[2,3-b]pyridines.
Protocol 2 (P2): Multi-Step Synthesis from 2,5-Dichloronicotinic Acid
This protocol outlines a concise and scalable 4-step synthesis of furo[2,3-b]pyridines, allowing for the introduction of functional handles at the 3- and 5-positions for further chemical modifications.[1]
Experimental Protocol
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
To a solution of 2,5-dichloronicotinic acid (1.0 equivalent) in the desired alcohol (e.g., ethanol or tert-butanol), add concentrated sulfuric acid (catalytic amount) dropwise.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.
Step 2: SNAr and Intramolecular Cyclization
-
To a suspension of sodium hydride (3.5 equivalents) in anhydrous THF at 0 °C, add ethyl 2-hydroxyacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the ester from Step 1 (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
Cool the reaction to 0 °C and quench with water.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.
Step 3 & 4: Hydrolysis and Decarboxylation
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 4-6 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer and concentrate to afford the decarboxylated furo[2,3-b]pyridine.
Caption: Multi-step synthesis of Furo[2,3-b]pyridines.
Protocol 3 (P3): Pd(II)-Catalyzed Synthesis from β-Ketodinitriles and Alkynes
This modern protocol describes a palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes through an N-H/C annulation process. This method allows for the concurrent construction of both the furan and pyridine rings.[2][3][4][5]
Experimental Protocol
-
In a sealed tube, combine the β-ketodinitrile (1.0 equivalent), the alkyne (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver carbonate (Ag₂CO₃, 2.0 equivalents).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine derivative.
Caption: Pd(II)-catalyzed synthesis of Furo[2,3-b]pyridines.
Protocol 4 (P4): Palladium-Catalyzed Cyclization of 3-Alkynyl-2-hydroxypyridines
This protocol details the synthesis of 2,3-disubstituted furo[2,3-b]pyridines via a palladium-catalyzed intramolecular cyclization of 3-alkynyl-2-hydroxypyridines. The starting alkynes can be prepared via a Sonogashira coupling.[6]
Experimental Protocol
Step 1: Synthesis of 3-Alkynyl-2-hydroxypyridine (Sonogashira Coupling)
-
To a solution of 3-iodo-2-hydroxypyridine (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in triethylamine (Et₃N), add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 1 mol%).
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-alkynyl-2-hydroxypyridine.
Step 2: Intramolecular Cyclization
This step often proceeds in situ during the Sonogashira coupling or can be induced by further heating or the addition of an electrophile. The protocol below describes a general electrophile-induced cyclization.
-
Dissolve the 3-alkynyl-2-hydroxypyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add an electrophile (e.g., I₂, 2.0 equivalents) at room temperature.
-
Stir the reaction for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Pd-catalyzed synthesis via 3-alkynyl-2-hydroxypyridines.
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furo[2,3-b]pyridin-5-amine in Kinase Inhibitor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[2,3-b]pyridin-5-amine is a heterocyclic organic compound that serves as a valuable scaffold in the synthesis of potent and selective kinase inhibitors. Its structural motif is recognized as a privileged structure in medicinal chemistry, capable of mimicking the hinge-binding region of ATP, a critical interaction for kinase inhibition. The amino group at the 5-position provides a versatile handle for chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in the synthesis of inhibitors targeting various kinase families. While direct literature on this compound is emerging, its pyrrolo-analogue, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, has been extensively used, providing a strong basis for its application.[1]
Kinase Targets and Signaling Pathways
Derivatives of the furo[2,3-b]pyridine scaffold and related structures have been shown to inhibit a range of kinases implicated in oncology and other diseases. Key targets include:
-
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): These receptor tyrosine kinases are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC), due to chromosomal rearrangements that lead to constitutively active fusion proteins.[1]
-
Transforming Growth Factor-beta Receptor I (TGF-βRI): This serine/threonine kinase plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation is linked to cancer and fibrosis.[1]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a hallmark of many cancers.[1]
-
Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, Lck is essential for T-cell signaling and activation.[2]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and is a target for cancer therapy.
-
AKT1 (Protein Kinase B): A serine/threonine kinase that is a central node in signaling pathways regulating cell survival, proliferation, and metabolism.[3]
The inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth and survival.
Figure 1: TGF-β Signaling Pathway and Inhibition.
Figure 2: ALK/ROS1 Signaling Pathway and Inhibition.
Quantitative Data
The following tables summarize the inhibitory activities of various kinase inhibitors derived from furo[2,3-b]pyridine and related scaffolds.
Table 1: Inhibitory Activity of Furo[2,3-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 14 | CDK2 | 0.93 | [3] |
| Roscovitine (Control) | CDK2 | 0.394 | [3] |
| Compound 3a (Furo[2,3-d]pyrimidine derivative) | AKT1 | 24 |[3] |
Table 2: Cytotoxic Activity of Furo[2,3-b]pyridine Analogs (IC50 in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
|---|---|---|---|---|---|
| Doxorubicin (Control) | 40.0 | 64.8 | 24.7 | 58.1 | [4] |
| Compound 1 | 31.3 | 19.3 | 22.7 | 36.8 | [4] |
| Compound 4 | 49.0 | 55.5 | 44.8 | 70.7 |[4] |
Experimental Protocols
Protocol 1: Synthesis of a Urea-Functionalized Kinase Inhibitor
This protocol details the synthesis of a urea derivative, a common pharmacophore in kinase inhibitors, starting from this compound. This method is adapted from the synthesis using the analogous 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.
Figure 3: General Synthetic Workflow for Kinase Inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific protein kinase.[4]
Materials:
-
Kinase, substrate, and ATP
-
Reaction buffer
-
Test compounds dissolved in DMSO
-
Microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In the wells of a microplate, combine the kinase, substrate, and ATP in the reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
Protocol 3: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plate
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (e.g., 0.5 mg/mL)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control. Incubate for a further 48-72 hours.
-
MTT Addition: Replace the medium with fresh medium containing MTT solution and incubate for 2-4 hours.
-
Formazan Solubilization: Dissolve the resulting formazan crystals, formed by metabolically active cells, in a solubilizing agent.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Figure 4: MTT Assay Experimental Workflow.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, coupled with the potential for various chemical modifications at the 5-amino position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this and related scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Furo[2,3-b]pyridin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer agents and kinase inhibitors.[3][4] This document provides detailed protocols for key biological assays to evaluate the activity of furo[2,3-b]pyridin-5-amine derivatives, along with a summary of reported quantitative data and visualizations of relevant signaling pathways and experimental workflows. While specific biological data for the unsubstituted this compound is limited in publicly available literature, the extensive research on its derivatives suggests its potential as a modulator of various cellular signaling pathways.
Data Presentation
The following tables summarize the in vitro biological activities of various substituted furo[2,3-b]pyridine derivatives from published studies. This data is intended to provide a comparative reference for researchers working with this class of compounds.
Table 1: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin (Control) | HCT-116 | Colon | 40.0 | [1] |
| MCF-7 | Breast | 64.8 | [1] | |
| HepG2 | Liver | 24.7 | [1] | |
| A549 | Lung | 58.1 | [1] | |
| Compound 1 | HCT-116 | Colon | 31.3 | [1] |
| MCF-7 | Breast | 19.3 | [1] | |
| HepG2 | Liver | 22.7 | [1] | |
| A549 | Lung | 36.8 | [1] | |
| Compound 4 | HCT-116 | Colon | 49.0 | [1] |
| MCF-7 | Breast | 55.5 | [1] | |
| HepG2 | Liver | 44.8 | [1] | |
| A549 | Lung | 70.7 | [1] | |
| Compound 2d | MCF-7 | Breast (ER+) | < 20 | [5][6] |
| MDA-MB-231 | Breast (TNBC) | < 20 | [5][6] | |
| Compound 3e | MCF-7 | Breast (ER+) | < 20 | [5][6] |
| MDA-MB-231 | Breast (TNBC) | < 20 | [5][6] | |
| Compound 17d | MDA-MB-435 | Melanoma | 0.023 | [7] |
| MDA-MB-468 | Breast | 0.046 | [7] |
*Structure of compounds can be found in the cited references.
Table 2: In Vitro Kinase Inhibition of Furo[2,3-b]pyridine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Roscovitine (Control) | CDK2/cyclin A2 | 0.394 | [3] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [3] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [3] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [3] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [3] |
*Structure of compounds can be found in the cited references.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological activity of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of furo[2,3-b]pyridine derivatives on cell viability and to determine their cytotoxic potential.[1][8]
Materials:
-
This compound derivative (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the furo[2,3-b]pyridine derivative in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for a further 48-72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used for background correction.
-
-
IC50 Determination:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[1]
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase, such as AKT1 or HER2, using a luminescence-based assay that measures ADP production.[9][10][11]
Materials:
-
Purified recombinant kinase (e.g., AKT1, HER2, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10][12]
-
This compound derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well or 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the furo[2,3-b]pyridine derivative in kinase assay buffer. The final DMSO concentration should not exceed 1%.[11]
-
Prepare a solution of the kinase and substrate in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Reaction Setup:
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[13]
-
-
IC50 Calculation:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[13]
-
Estrogen Receptor Alpha (ERα) Binding Assay
This competitive binding assay is used to determine the relative binding affinity of a test compound for the estrogen receptor alpha (ERα).[14]
Materials:
-
Rat uterine cytosol (as a source of ERα) or recombinant human ERα[14][15]
-
[3H]-Estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound derivative
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[14]
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Uterine Cytosol (if using):
-
Prepare TEDG buffer. Dithiothreitol should be added just before use.[14]
-
Use uteri from female rats ovariectomized 7-10 days prior.[14]
-
Homogenize the uteri in ice-cold TEDG buffer.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.[14]
-
Transfer the supernatant to an ultracentrifuge and centrifuge at 105,000 x g for 60 minutes at 4°C.[14]
-
The resulting supernatant is the cytosol containing ERα.
-
-
Binding Assay:
-
In assay tubes, combine the uterine cytosol (or recombinant ERα), a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled estradiol.[14]
-
Incubate the tubes at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes.
-
Vortex and incubate on ice for 15 minutes.
-
Wash the HAP pellet multiple times with buffer to remove unbound [3H]-Estradiol.
-
-
Quantification:
-
Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of [3H]-Estradiol bound versus the concentration of unlabeled estradiol.
-
Determine the IC50 value for the test compound, which is the concentration that displaces 50% of the radiolabeled ligand.
-
Visualizations
Signaling Pathways
Caption: PI3K/AKT signaling pathway and potential points of inhibition by Furo[2,3-b]pyridine derivatives.
Caption: NF-κB signaling pathway and potential inhibition by Furo[2,3-b]pyridine derivatives.
Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HER2 Kinase Enzyme System Application Note [nld.promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Proliferation Assays Using Furo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1] Their mechanism of action is often attributed to the inhibition of key cellular signaling pathways, including those regulated by protein kinases such as Cdc-like kinases (CLKs) and the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which are crucial for cell proliferation, survival, and differentiation.[2][3] This document provides detailed protocols for assessing the antiproliferative effects of Furo[2,3-b]pyridine compounds using common cell proliferation assays, namely the MTT and BrdU assays.
Data Presentation: Antiproliferative Activity of Furo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various Furo[2,3-b]pyridine and related derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as percentage growth inhibition (GI50).
Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM) [1]
| Compound | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 |
Table 2: Comparative in vitro Efficacy (IC50 in µM) of Furo[2,3-d]pyrimidine Derivatives against MCF-7 (ER+) Breast Cancer Cell Line [4]
| Compound/Drug | IC50 (µM) |
| Furo[2,3-d]pyrimidine Chalcone 5d | 1.20 ± 0.21 |
| Furo[2,3-d]pyrimidine Chalcone 5e | 1.90 ± 0.32 |
| Doxorubicin (in Dox-resistant MCF-7) | 3.30 ± 0.18 |
| Tamoxifen | ~10-20 |
| Paclitaxel | ~0.002-0.01 |
Table 3: Antiproliferative Activity of Furo[2,3-b]quinoline Derivatives (IC50 in µM) [5]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| I7 | 5.60 - 26.24 (Range for derivatives) | 5.60 - 26.24 (Range for derivatives) |
Table 4: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Cdc-like Kinases (CLKs) (IC50 in nM) [2]
| Compound ID | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) |
| MU1210 | 8 | 20 | >3000 | 12 |
Table 5: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K/AKT Pathway Kinases (IC50 in µM) [6]
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | AKT IC50 (µM) |
| Compound 10b | 0.175 ± 0.007 | 0.071 ± 0.003 | 0.411 ± 0.02 |
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Furo[2,3-b]pyridine compounds
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects the incorporation of BrdU, a thymidine analog, into newly synthesized DNA of proliferating cells.
Materials:
-
Furo[2,3-b]pyridine compounds
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add TMB substrate. Incubate for 15-30 minutes, then add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control to determine the effect of the compounds on DNA synthesis.
Visualizations
Signaling Pathway Diagrams
Caption: General mechanism of kinase inhibition by Furo[2,3-b]pyridine compounds.
Caption: Furo[2,3-b]pyridine-mediated inhibition of the PI3K/AKT pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing Furo[2,3-b]pyridine effects on cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays of Furo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent kinase inhibition.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Furo[2,3-b]pyridine derivatives have emerged as promising candidates, demonstrating inhibitory activity against several key kinases such as Cyclin-Dependent Kinase 2 (CDK2), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Phosphoinositide 3-Kinase (PI3K).[1]
These application notes provide detailed protocols for biochemical kinase inhibition assays to evaluate the potency of Furo[2,3-b]pyridine derivatives against these kinases. The protocols are based on the robust and widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Furo[2,3-b]pyridine derivatives have been shown to target kinases involved in key cellular processes like cell cycle progression and inflammation.
Caption: CDK2 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine Derivatives.
Caption: IRAK4 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine Derivatives.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Furo[2,3-b]pyridine derivatives is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Furo[2,3-b]pyridine Derivative | IC50 (µM) |
| CDK2/cyclin A2 | Compound 4 | 0.24 |
| CDK2/cyclin A2 | Compound 8 | 0.65 |
| CDK2/cyclin A2 | Compound 11 | 0.50 |
| CDK2/cyclin A2 | Compound 14 | 0.93 |
Note: The compounds listed are examples from the literature and represent the potential of this chemical scaffold.[3]
Experimental Protocols
A detailed methodology for a typical in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay is provided below. This protocol can be adapted for various kinase targets and inhibitor concentrations.
Experimental Workflow
Caption: Experimental Workflow for the In Vitro Kinase Inhibition Assay.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of a Furo[2,3-b]pyridine derivative against a specific protein kinase (e.g., CDK2, IRAK4, PI3K).
2. Materials:
-
Kinase: Recombinant human kinase (e.g., CDK2/Cyclin A2, IRAK4, PI3K).
-
Substrate: Kinase-specific substrate (e.g., Histone H1 for CDK2, Myelin Basic Protein for IRAK4, PIP2 for PI3K).
-
Furo[2,3-b]pyridine Derivative: Test compound dissolved in 100% DMSO.
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]
-
ADP-Glo™ Kinase Assay Kit: (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Plates: White, low-volume 384-well or 96-well assay plates.
-
Plate Reader: Luminometer.
3. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X working solution of the kinase buffer.
-
Furo[2,3-b]pyridine Derivative: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase: Dilute the recombinant kinase to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically.
-
Substrate/ATP Mixture: Prepare a solution containing the kinase-specific substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
4. Assay Procedure:
-
Compound Addition: Add 5 µL of the serially diluted Furo[2,3-b]pyridine derivative or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of the diluted kinase to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.[5]
-
Incubation: Incubate the reaction plate at room temperature for 1 hour. The incubation time may need to be optimized based on the enzyme activity.[5]
-
Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
5. Data Analysis:
-
Background Subtraction: Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalization: Normalize the data to the vehicle-treated control (considered 0% inhibition) and a known potent inhibitor (as 100% inhibition).
-
IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[2]
Conclusion
The Furo[2,3-b]pyridine scaffold represents a versatile platform for the development of novel kinase inhibitors. The provided protocols and signaling pathway diagrams offer a comprehensive guide for researchers to evaluate the inhibitory potential of these compounds against key oncogenic and inflammatory kinases. Rigorous and standardized in vitro testing is a critical first step in the drug discovery pipeline, and the methodologies described herein will facilitate the identification and characterization of promising Furo[2,3-b]pyridine-based drug candidates.
References
Application Notes and Protocols for Induction of Apoptosis by Furo[2,3-b]pyridine Derivatives
Introduction
Mechanism of Action
While the precise mechanism of action for all Furo[2,3-b]pyridine derivatives is an area of ongoing research, available evidence for related compounds, such as furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrids, suggests that they can induce apoptosis through the activation of caspases, key mediators of programmed cell death.[3] One study on these related compounds indicated apoptosis induction through caspase 3/7 activation.[3] The induction of apoptosis can proceed through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Data Presentation: Cytotoxic Activity of Representative Furo[2,3-b]pyridine Derivatives
The following table summarizes the cytotoxic activity of selected Furo[2,3-b]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2d | HeLa | Cervical Cancer | < 20 |
| DU145 | Prostate Cancer | < 20 | |
| HepG2 | Liver Cancer | < 20 | |
| MDA-MB-231 | Breast Cancer (ER-) | < 20 | |
| MCF7 | Breast Cancer (ER+) | < 20 | |
| 3e | HeLa | Cervical Cancer | < 20 |
| DU145 | Prostate Cancer | < 20 | |
| HepG2 | Liver Cancer | < 20 | |
| MDA-MB-231 | Breast Cancer (ER-) | < 20 | |
| MCF7 | Breast Cancer (ER+) | < 20 |
Data extracted from a study on nicotinonitrile and their furo[2,3-b]pyridine derivatives, which demonstrated high selectivity for tumor cells over normal cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Furo[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Furo[2,3-b]pyridine derivative of interest
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the observed cytotoxicity of the Furo[2,3-b]pyridine derivatives is due to the induction of apoptosis.
Materials:
-
Furo[2,3-b]pyridine derivative of interest
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Furo[2,3-b]pyridine derivative at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Visualizations
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Furo[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and neurotropic properties.[1][2][3] The unambiguous structural characterization of newly synthesized Furo[2,3-b]pyridine derivatives is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and indispensable tool for the structural elucidation of these molecules. These application notes provide a detailed guide to the ¹H and ¹³C NMR characterization of Furo[2,3-b]pyridine derivatives, including experimental protocols and a summary of spectral data.
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality and reproducible NMR data. The following protocols are based on common practices reported in the literature for the characterization of Furo[2,3-b]pyridine derivatives.[3][4][5]
Sample Preparation
-
Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used solvents for Furo[2,3-b]pyridine derivatives.[3][5] The choice depends on the solubility of the compound. DMSO-d₆ is often preferred for compounds with higher polarity.
-
Concentration: Prepare solutions with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[5] For aqueous solutions, sodium 3-trimethylsilylpropionate (TSP) can be used.[6]
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 300, 400, 500, or 600 MHz.[3][6][7] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex molecules.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is recommended.
-
Number of Scans: 8 to 16 scans are usually sufficient for samples with good concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to obtain singlets for all carbon atoms.
-
Spectral Width: A spectral width of 0 to 200 ppm is typical.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: For unambiguous assignment of proton and carbon signals, especially in highly substituted derivatives, 2D NMR experiments are invaluable.[2][4]
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Data Presentation: ¹H and ¹³C NMR Data
The chemical shifts of the Furo[2,3-b]pyridine core are influenced by the electronic effects of the fused furan and pyridine rings. The pyridine nitrogen atom causes a deshielding effect on the adjacent protons and carbons.
Furo[2,3-b]pyridine (Parent Compound)
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the unsubstituted Furo[2,3-b]pyridine.
Table 1: ¹H NMR Spectroscopic Data for Furo[2,3-b]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.72-7.84 | m |
| H-3 | ~6.99 | m |
| H-4 | ~8.55 | m |
| H-5 | ~7.72-7.84 | m |
| H-6 | ~7.72-7.84 | m |
| Solvent: CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for Furo[2,3-b]pyridine
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 140-145 |
| C-3 | 105-110 |
| C-3a | 145-150 |
| C-4 | 148-152 |
| C-5 | 118-122 |
| C-6 | 130-135 |
| C-7a | 155-160 |
| Note: Data for the parent compound is limited in the provided search results. The ¹³C data is based on predicted values for the related Furo[3,2-b]pyridine isomer and should be treated as an approximation.[8] More precise data can be found in specialized databases.[9][10] |
Substituted Furo[2,3-b]pyridine Derivatives
The chemical shifts can vary significantly with substitution. For example, in a series of synthesized nicotinonitrile and Furo[2,3-b]pyridine derivatives, the following characteristic shifts were observed.[4]
Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Furo[2,3-b]pyridine Derivatives
| Carbon | Chemical Shift Range (δ, ppm) | Notes |
| C-2 | 160.4 - 162.6 | Often a quaternary carbon in substituted derivatives |
| C-3 | 95.4 | |
| C-4 | 160.4 | |
| C-5 | 116.7 | CH |
| C-6 | 151.2 | |
| CN | 114.1 | Nitrile substituent |
| CO | 203.1 | Carbonyl substituent |
| Data extracted from a study on nicotinonitrile and Furo[2,3-b]pyridine derivatives.[4] |
Mandatory Visualizations
The following diagrams illustrate the general structure of the Furo[2,3-b]pyridine core and a typical experimental workflow for its NMR characterization.
Caption: Numbering of the Furo[2,3-b]pyridine core.
Caption: General workflow for NMR characterization.
References
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Furo[2,3-b]pyridine(272-01-5) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Furo[2,3-b]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furo[2,3-b]pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and drug development, demonstrating a wide array of pharmacological activities.[1][2][3] Notably, they are recognized as potent kinase inhibitors, targeting critical cellular signaling pathways implicated in cancer and inflammatory diseases.[4][5][6] Their therapeutic potential as inhibitors of kinases such as AKT1, cyclin-dependent kinases (CDKs), and components of the Hedgehog signaling pathway underscores the importance of robust analytical methods for their characterization, quantification, and metabolic profiling.[2][7]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in the development of Furo[2,3-b]pyridine-based drug candidates. It offers unparalleled sensitivity and selectivity for structural elucidation, pharmacokinetic studies, metabolism profiling, and quantitative bioanalysis. These application notes provide detailed protocols and data for the mass spectrometric analysis of Furo[2,3-b]pyridine compounds, intended to guide researchers in this field.
Structural Elucidation by High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for the initial characterization of newly synthesized Furo[2,3-b]pyridine derivatives, providing accurate mass measurements to confirm their elemental composition.[1]
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the Furo[2,3-b]pyridine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid for positive ion mode analysis.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
-
MS Parameters (Typical):
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Mass Range: m/z 100 - 1000
-
Mass Resolution: > 10,000 (FWHM)
-
Data Interpretation and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the Furo[2,3-b]pyridine core and its substituents by analyzing its fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of the protonated Furo[2,3-b]pyridine core is expected to involve characteristic losses and ring cleavages.
Based on the fragmentation of related heterocyclic systems, the following pathways can be anticipated for the unsubstituted Furo[2,3-b]pyridine core:
-
Loss of CO: A common fragmentation for furan rings.
-
Loss of HCN: Characteristic of the pyridine ring.
-
Cleavage of the furan ring: This can lead to various radical cations.
The substituents on the Furo[2,3-b]pyridine scaffold will significantly influence the fragmentation pathways, often leading to the loss of the substituent or characteristic fragments thereof.
Quantitative Bioanalysis by LC-MS/MS
The quantification of Furo[2,3-b]pyridine compounds in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[8][9] LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range.[10][11]
Experimental Protocol: LC-MS/MS Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
-
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Parameters (MRM):
-
Ionization Mode: ESI positive.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard. This involves selecting the precursor ion (typically [M+H]⁺) and optimizing the collision energy to produce stable and intense product ions.
-
Quantitative Data Presentation
The following tables summarize the in vitro biological activities of various Furo[2,3-b]pyridine and related derivatives, showcasing the type of quantitative data that underpins their development.
Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM) [5]
| Compound | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 |
| Compound 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Potent CDK2 inhibitor | - | - | - |
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine Derivative 14 | CDK2 | 0.93 | [6] |
| Furo[2,3-d]pyrimidine Chalcone 5d | NCI 59-cell line panel (mean GI50) | 2.41 | [12] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean GI50) | 1.23 | [12] |
Application in Drug Metabolism and Signaling Pathway Analysis
Mass spectrometry is a powerful tool for identifying metabolites of Furo[2,3-b]pyridine compounds and for understanding their mechanism of action by observing changes in cellular metabolic profiles.
Metabolite Identification
HRMS is used to identify potential metabolites in in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces) samples. The identification is based on accurate mass measurements and comparison of the MS/MS fragmentation patterns of the metabolites with that of the parent drug.
Signaling Pathway Analysis
Furo[2,3-b]pyridines often exert their therapeutic effects by inhibiting specific kinases in signaling pathways. Understanding these pathways is crucial for drug development.
PI3K/AKT Signaling Pathway:
The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Many Furo[2,3-b]pyridine derivatives have been developed as inhibitors of kinases within this pathway, such as AKT1.[2]
Hedgehog Signaling Pathway:
The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Furo[2,3-b]pyridines have been identified as modulators of this pathway.[7]
Conclusion
The mass spectrometry-based methodologies outlined in these application notes provide a robust framework for the comprehensive analysis of Furo[2,3-b]pyridine compounds. From initial structural confirmation by HRMS to quantitative bioanalysis for pharmacokinetic studies and investigation of their mechanism of action, mass spectrometry is an essential technology in the pipeline for the development of these promising therapeutic agents. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing Furo[2,3-b]pyridine-based drug discovery.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Furo[2,3-b]pyridin-5-amine: A Versatile Building Block for Kinase-Targeted Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furo[2,3-b]pyridin-5-amine, a heterocyclic amine belonging to the 7-azabenzofuran family, has emerged as a privileged scaffold in medicinal chemistry. Its unique fused ring system, combining the structural features of a furan and a pyridine ring, provides a rigid framework for the development of potent and selective ligands for various biological targets. This document provides a detailed overview of the applications of this compound as a building block in drug discovery, with a particular focus on the development of kinase inhibitors for oncology. We present key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
The furo[2,3-b]pyridine core is of significant interest due to its diverse biological activities, including antiproliferative, antitumor, and antimicrobial properties.[1] Compounds containing this scaffold have been investigated as potential anticancer agents.[2]
Data Presentation
The following tables summarize the biological activity of various furo[2,3-b]pyridine and related furo[2,3-d]pyrimidine derivatives, highlighting their potential in targeting key kinases and cancer cell lines. While specific data for this compound derivatives is emerging, the data for the broader class of furopyridines and their isosteres underscore the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 10b | PI3Kα | 175 ± 7 | [3] |
| PI3Kβ | 71 ± 3 | [3] | |
| Akt | 411 ± 20 | [3] | |
| Compound 21e | VEGFR-2 | 21 | [4][5] |
| Compound 21b | VEGFR-2 | 33.4 | [4][5] |
| Compound 21c | VEGFR-2 | 47.0 | [4][5] |
| Compound 4c | VEGFR-2 | 57.1 | [6] |
| Compound 7b | VEGFR-2 | 42.5 | [6] |
| Compound 7c | VEGFR-2 | 52.5 | [6] |
| Compound 3f | EGFR | 121 ± 4 | [7] |
| Compound 16b | Btk | 139 | [8] |
| PI3Kδ | 275 | [8] |
Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | GI50 (µM) | Reference |
| Compound 10b | HS 578T (Breast) | MTT Assay | 1.51 | [3] |
| Compound 5d | NCI 59-cell panel (mean) | Not Specified | 2.41 | [9][10] |
| Compound 5e | NCI 59-cell panel (mean) | Not Specified | 1.23 | [9][10] |
| Compound 7b | A549 (Lung) | Not Specified | 6.66 | [6] |
| HT-29 (Colon) | Not Specified | 8.51 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general method for the derivatization of the 5-amino group of this compound, a common strategy for exploring structure-activity relationships (SAR).
Materials:
-
This compound
-
Appropriate acyl chloride, sulfonyl chloride, or isocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the appropriate base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Slowly add the acyl chloride, sulfonyl chloride, or isocyanate (1.0-1.2 equivalents) to the reaction mixture. The reaction may be cooled in an ice bath if the reaction is highly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by preparative HPLC to yield the desired N-substituted this compound derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
A plausible synthetic route could involve the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, followed by nitration at the 5-position and subsequent reduction to the desired 5-amino derivative.[11]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of synthesized this compound derivatives against a target kinase.
Materials:
-
Synthesized this compound derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Mixture Preparation: In each well of the multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically done by adding the detection reagent, incubating, and then measuring the luminescence signal with a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Furo[2,3-b]pyridine derivatives have shown potential as inhibitors of key kinases within this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthetic Routes to the Furo[2,3-b]pyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold, a bioisostere of the well-known 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its unique electronic properties, stemming from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it a valuable component in the design of novel therapeutic agents, particularly kinase inhibitors.[1][2] This document provides a detailed overview of prominent synthetic routes to the furo[2,3-b]pyridine core, complete with comparative data, experimental protocols, and workflow visualizations to guide researchers in selecting and implementing the most suitable method for their applications.
Core Synthetic Strategies
The construction of the furo[2,3-b]pyridine ring system is primarily achieved by forming the furan ring onto a pre-existing pyridine scaffold.[3] Several key strategies have been developed, each with its own advantages in terms of versatility, scalability, and reaction conditions. This guide will focus on four prominent and well-documented methods:
-
Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes: A modern and efficient one-pot approach that constructs both the furan and pyridine rings in a single operation.[2][4]
-
Synthesis from Pyridine N-oxides: A metal-free method that proceeds under mild conditions.[3][5]
-
Three-Step Synthesis from 2-Fluoropyridines: A versatile route allowing for the introduction of a variety of substituents.
-
Palladium-Catalyzed Sonogashira Coupling and Cyclization: A robust and widely used method for creating carbon-carbon bonds followed by cyclization.[3]
Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes
This modern approach involves a Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes, resulting in the formation of the furo[2,3-b]pyridine scaffold through a cascade of C-C, C=C, C-O, C-N, and C=N bond formations.[2][4] This method is highly efficient for generating polysubstituted furo[2,3-b]pyridines.
Data Presentation
| Entry | Alkyne | β-Ketodinitrile | Yield (%) |
| 1 | Diphenylacetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 95 |
| 2 | 1,2-di(p-tolyl)acetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 92 |
| 3 | 1,2-bis(4-methoxyphenyl)acetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 89 |
| 4 | 1,2-bis(4-fluorophenyl)acetylene | 2-(2-oxo-2-phenylethyl)malononitrile | 93 |
| 5 | Diphenylacetylene | 2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile | 90 |
Data synthesized from a representative Palladium(II)-catalyzed reaction.[2]
Experimental Protocol
General Procedure for the Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines: [4]
-
To a reaction vial, add the β-ketodinitrile (0.5 mmol), the alkyne (0.6 mmol), and a palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Add a suitable solvent (e.g., DMF, 2 mL).
-
The reaction mixture is then heated at a specified temperature (e.g., 100-120 °C) for a designated time (typically 12-24 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine derivative.
Experimental Workflow
Caption: Workflow for Pd(II)-Catalyzed Furo[2,3-b]pyridine Synthesis.
Synthesis from Pyridine N-oxides
This modern, metal-free approach utilizes pyridine N-oxides as starting materials and proceeds under mild conditions.[3] The reaction involves the acylation of the N-oxide followed by an intramolecular cyclization to form the furan ring.[5]
Data Presentation
| Entry | Pyridine N-oxide Derivative | Acylating Agent | Yield (%) |
| 1 | 3-Ethylcarboxylate pyridine N-oxide | Acetic anhydride | 85-91 |
| 2 | 3-Ethylcarboxylate pyridine N-oxide | Propionic anhydride | 75-80 |
| 3 | 3-Cyanopyridine N-oxide | Acetic anhydride | 50-60 |
Yields are representative for the synthesis of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines.[5]
Experimental Protocol
General Procedure for Furo[2,3-b]pyridine Synthesis from Pyridine N-oxides: [5][6]
-
N-oxide formation: To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), 1.1 eq) at 0-5 °C.[6]
-
The reaction mixture is stirred at room temperature for 24 hours.[6]
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with a basic solution (e.g., saturated NaHCO₃) and brine.
-
The organic layer is dried and concentrated to give the pyridine N-oxide.
-
Cyclization: The pyridine N-oxide (1.0 eq) is dissolved in an acylating agent (e.g., acetic anhydride) which also acts as the solvent.
-
A base (e.g., triethylamine, 2.0 eq) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the furo[2,3-b]pyridine.
Experimental Workflow
Caption: Workflow for Furo[2,3-b]pyridine Synthesis from Pyridine N-oxides.
Three-Step Synthesis from 2-Fluoropyridines
This versatile, three-step sequence starts from readily available 2-fluoropyridines and allows for the synthesis of a wide variety of 2,3-disubstituted furo[2,3-b]pyridines. The key steps involve acylation, followed by a one-pot, base-induced displacement and cyclization.
Data Presentation
| Step | Reactants | Product | Yield (%) |
| 1. Acylation | 2-Fluoropyridine, Weinreb amide | 2-Acyl-2-fluoropyridine | ~51 |
| 2. Displacement | 2-Acyl-2-fluoropyridine, Ethyl glycolate | Intermediate ether | - |
| 3. Cyclization | Intermediate ether | 2,3-Disubstituted furo[2,3-b]pyridine | 50-60 (one-pot from step 2) |
Yields are representative for the described three-step sequence.
Experimental Protocol
Detailed Methodology for the Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines:
-
Acylation of 2-Fluoropyridine: To a solution of 2-fluoropyridine (1.3 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.3 equiv) dropwise. After stirring for 30 minutes, a solution of the appropriate Weinreb amide (1.0 equiv) in THF is added slowly, maintaining the temperature below -50 °C. The reaction is stirred for an additional hour at -78 °C before quenching with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, dried, and purified to yield the desired ketone.
-
One-Pot Displacement and Cyclization: To a suspension of sodium hydride (2.0 equiv) in THF, add ethyl glycolate (2.0 equiv) at 0 °C. The mixture is stirred until hydrogen evolution ceases. A solution of the 2-acyl-2-fluoropyridine (1.0 equiv) in THF is then added, and the reaction is heated to 60 °C for 12 hours. After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.
Experimental Workflow
Caption: Workflow for the Three-Step Synthesis from 2-Fluoropyridines.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
The Sonogashira coupling is a powerful and versatile method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. In the synthesis of furo[2,3-b]pyridines, this reaction is followed by an intramolecular cyclization to construct the furan ring.[3]
Data Presentation
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | up to 96 |
| 2 | 3-Chloro-2-hydroxypyridine | Various terminal alkynes | 10% Pd/C, CuI, PPh₃ | Good to Excellent |
Yields are representative for the Sonogashira coupling step, which is the key bond-forming reaction.
Experimental Protocol
General Procedure for Sonogashira Coupling and Cyclization: [7]
-
To a degassed solution of the halo-substituted pyridine (e.g., 6-bromo-3-fluoro-2-cyanopyridine, 1.1 equiv) in a solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the copper co-catalyst (e.g., CuI, 0.3 equiv).
-
After further degassing, the terminal alkyne (1.0 equiv) is added dropwise.
-
The reaction mixture is stirred at room temperature for 16 hours or heated as required, with progress monitored by TLC.
-
For the subsequent cyclization step, a base (e.g., K₂CO₃) and a higher boiling point solvent (e.g., DMF) can be added, and the mixture heated to induce intramolecular ring closure.
-
The reaction is worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration.
-
The final product is purified by column chromatography.
Experimental Workflow
Caption: Workflow for Sonogashira Coupling and Cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Furo[2,3-b]pyridin-5-amine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furo[2,3-b]pyridin-5-amine, a key intermediate for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound, and what are the key steps?
A common and effective strategy involves a three-step sequence starting from commercially available 2-chloro-5-nitropyridine. The key steps are:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with a protected terminal alkyne, such as trimethylsilylacetylene.
-
Intramolecular Cyclization: Formation of the furo[2,3-b]pyridine ring system through a palladium-catalyzed intramolecular reaction. This step is often performed after the removal of the silyl protecting group.
-
Nitro Group Reduction: Reduction of the nitro group at the 5-position to the desired amine functionality.
Q2: I am observing a very low yield in the Sonogashira coupling step. What are the potential causes and how can I troubleshoot this?
Low yields in Sonogashira couplings, especially with electron-deficient substrates like 2-chloro-5-nitropyridine, are a frequent issue. Common causes include catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and incomplete reaction. Refer to the detailed troubleshooting guide below for specific optimization strategies.
Q3: My intramolecular cyclization is not proceeding to completion, and I isolate the uncyclized intermediate. How can I drive the reaction forward?
Incomplete cyclization can be due to several factors, including insufficient temperature, suboptimal catalyst or base selection, or the presence of impurities. Increasing the reaction temperature or switching to a higher-boiling point solvent can often improve the yield of the cyclized product.
Q4: What are the best practices for the final nitro group reduction to avoid side reactions?
The reduction of the nitro group is a critical final step. While various reagents can be used, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, chemoselectivity can be a concern. Over-reduction or side reactions with other functional groups can occur. Using a mild reducing agent like SnCl₂ in a suitable solvent such as ethanol is often effective. It is crucial to monitor the reaction closely by TLC to avoid the formation of byproducts.
Troubleshooting Guides
Problem 1: Low Yield in Sonogashira Coupling of 2-chloro-5-nitropyridine
Symptoms:
-
Low consumption of starting materials observed by TLC or LC-MS.
-
Formation of a significant amount of alkyne homocoupling byproduct.
-
Decomposition of starting materials or product.
Troubleshooting Workflow:
Identifying and minimizing side reactions in Furo[2,3-b]pyridine synthesis
Welcome to the Technical Support Center for Furo[2,3-b]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of the Furo[2,3-b]pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of Furo[2,3-b]pyridine derivatives. The issues are categorized by the synthetic strategy employed.
Strategy 1: Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization
This is a widely used and versatile method for the synthesis of Furo[2,3-b]pyridines. It involves the coupling of a suitably substituted halopyridine with a terminal alkyne, followed by cyclization to form the furan ring.
Question 1: My Sonogashira coupling reaction is giving a low yield of the desired 2-alkynylpyridine, and I see a significant amount of a higher molecular weight byproduct.
Answer: This is a classic case of alkyne homocoupling, also known as Glaser coupling, a common side reaction in Sonogashira couplings.[1][2] This side reaction leads to the formation of a symmetrical diyne from two molecules of your terminal alkyne, reducing the yield of the desired product and complicating purification.[1]
Troubleshooting:
-
Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[1][3] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][3]
-
Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][4] This may require higher reaction temperatures or more active palladium catalysts and ligands but is highly effective at eliminating this side reaction.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[4]
-
Choice of Base: The amine base is essential for the reaction, but using an excessive amount can sometimes promote side reactions. Secondary amines like piperidine or diisopropylamine can be more effective than triethylamine in some cases.[1]
Quantitative Data on Minimizing Homocoupling:
| Parameter | Condition | Homocoupling Byproduct Yield | Desired Product Yield | Reference |
| Atmosphere | Air | High (can be major product) | Low | [1][2] |
| Inert (Ar or N₂) | Significantly Reduced | Increased | [1][2] | |
| Inert + H₂ (reducing) | ~2% | Very Good | [2] | |
| Catalyst System | Pd/Cu | Prone to homocoupling | Variable | [1][3] |
| Copper-Free | Minimal to none | Good to Excellent | [1][3][4] | |
| Reagent Addition | All at once | Higher potential for homocoupling | Good | [4] |
| Slow alkyne addition | Lower potential for homocoupling | Good to Excellent | [4] |
Question 2: The intramolecular cyclization of my 2-alkynyl-3-hydroxypyridine intermediate is not proceeding to completion, or I am observing decomposition.
Answer: Incomplete cyclization can be a significant issue, often stemming from suboptimal reaction conditions or the stability of the starting material and product.
Troubleshooting:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient cyclization. Strong, non-nucleophilic bases are often required to deprotonate the hydroxyl group and initiate the cyclization. The solvent should be anhydrous and capable of solubilizing the starting material and intermediates.
-
Reaction Temperature: While higher temperatures can promote cyclization, they can also lead to decomposition, especially with sensitive substrates. It is advisable to start at a moderate temperature and slowly increase it while monitoring the reaction progress by TLC or LC-MS.
-
Purity of Starting Material: Impurities in the 2-alkynyl-3-hydroxypyridine intermediate can inhibit the cyclization reaction. Ensure the starting material is of high purity before proceeding.
Strategy 2: Tandem Nucleophilic Aromatic Substitution (SNAr) and Cyclization
This robust and often scalable method typically starts with a 2-halopyridine and a reagent that will form the furan ring upon cyclization.
Question 3: My SNAr reaction with a 2-halopyridine is giving a mixture of products, including one where the substituent is attached to the pyridine nitrogen.
Answer: This indicates a competitive N-alkylation or N-arylation reaction, which can occur alongside the desired O-substitution on a hydroxyl group of the incoming nucleophile. The pyridine nitrogen is nucleophilic and can compete for the electrophile.[5]
Troubleshooting:
-
Choice of Base: A milder base, such as potassium carbonate, is often preferred over strong bases like sodium hydride to favor O-alkylation over N-alkylation.
-
Protecting Groups: If competitive N-alkylation is a persistent issue, consider protecting the incoming nucleophile's hydroxyl group and deprotecting it after the SNAr reaction, prior to cyclization.
-
Reaction Conditions: Lowering the reaction temperature may help to improve the selectivity for O-alkylation.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed for the synthesis of a 2-alkynylpyridine intermediate while minimizing the formation of the homocoupling byproduct.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-halopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Intramolecular Cyclization to Form the Furan Ring
This protocol describes a general procedure for the base-mediated intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine derivative.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the purified 2-alkynyl-3-hydroxypyridine (1.0 mmol) and an anhydrous, polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.2 mmol) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Furo[2,3-b]pyridine product by column chromatography or recrystallization.
Visualizations
Caption: Competing pathways in Sonogashira coupling for Furo[2,3-b]pyridine synthesis.
Caption: A logical workflow for troubleshooting common side reactions in Furo[2,3-b]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Furo[2,3-b]pyridin-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Furo[2,3-b]pyridin-5-amine. The information is structured to directly address common experimental challenges and offer practical solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods involve the construction of the furan ring onto a pre-functionalized pyridine or the annulation of a pyridine ring onto a furan core. A modern and efficient approach is the direct C-H amination of the Furo[2,3-b]pyridine scaffold, which avoids the need for pre-functionalized starting materials.[1]
Q2: I am observing low yields in my amination reaction. What are the likely causes?
A2: Low yields in the amination of Furo[2,3-b]pyridine can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that require careful optimization.[2]
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Impure Reagents or Solvents: The presence of impurities can poison the catalyst or lead to unwanted side reactions. Ensure all starting materials are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.[2]
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Atmospheric Contamination: Reactions involving organometallic catalysts are often sensitive to oxygen and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[2]
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Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and diminished yields.[2]
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Product Degradation: The desired this compound may be unstable under the reaction or workup conditions. Monitoring the reaction progress by TLC or LC-MS can help identify if the product is degrading over time.[2]
Q3: I am seeing multiple spots on my TLC plate, indicating side products. What are the common side reactions?
A3: During the synthesis of this compound, particularly through C-H amination or cross-coupling reactions, several side reactions can occur:
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Over-amination: Introduction of more than one amino group onto the pyridine ring.
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Amination at other positions: While the 5-position is a likely site for functionalization, amination at other positions on the heterocyclic core can occur.
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Hydrodehalogenation: If starting from a halogenated Furo[2,3-b]pyridine, the halogen may be replaced by a hydrogen atom.
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Homocoupling: Dimerization of the starting material or reagents.
Q4: How can I improve the regioselectivity of the amination reaction?
A4: Achieving high regioselectivity is crucial. The inherent electronic properties of the Furo[2,3-b]pyridine ring direct incoming electrophiles or nucleophiles to specific positions. However, to enhance selectivity:
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Choice of Catalyst and Ligands: The steric and electronic properties of the catalyst and its ligands can significantly influence the position of functionalization.
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Protecting Groups: Strategic use of protecting groups on other reactive sites of the molecule can direct the amination to the desired position.
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Reaction Conditions: Fine-tuning the temperature, solvent, and additives can modulate the reactivity and selectivity of the transformation.
Troubleshooting Guides
Issue 1: Low Yield in Direct C-H Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Perform a small-scale test reaction with a known reactive substrate to confirm catalyst activity. |
| Suboptimal temperature | - Screen a range of temperatures (e.g., room temperature to 80 °C) to find the optimal condition for your specific substrate.[1] | |
| Inefficient oxidant | - Use a fresh batch of the oxidant (e.g., PhI(OAc)₂).- Consider slow addition of the oxidant using a syringe pump to maintain a low, steady concentration, which can suppress side reactions.[1] | |
| Formation of multiple products | Lack of regioselectivity | - Experiment with different rhodium catalysts (e.g., Rh₂(esp)₂) which are known to enhance selectivity in C-H amination.[1]- Vary the solvent, as solvent polarity can influence the regiochemical outcome. |
| Product degradation | Product instability | - Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.- Consider a milder workup procedure. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product co-elutes with starting material or byproducts | Similar polarity | - Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization of the crude product may be an effective purification method. |
| Product streaks on the TLC plate | Basic nature of the amine | - Add a small amount of a volatile base (e.g., triethylamine) to the eluent to improve the chromatography of basic compounds. |
| Incomplete removal of metal catalyst | Catalyst residue | - Filter the reaction mixture through a pad of celite or silica gel before concentrating the crude product.[1]- An aqueous wash with a chelating agent (e.g., EDTA) during workup can help remove residual metal salts. |
Data Presentation
Table 1: Representative Yields for C-H Amination of a Generic Furo[2,3-b]pyridine Scaffold
The following table summarizes the expected yields for the C-H amination of a generic 2,3-disubstituted Furo[2,3-b]pyridine with various nitrogen sources, based on established rhodium-catalyzed methodologies. These yields are estimates and may vary depending on the specific substrate and reaction conditions.[1]
| Entry | Furo[2,3-b]pyridine Substrate (R1, R2) | Nitrogen Source | Position of Amination | Expected Yield (%) |
| 1 | R1=Ph, R2=COOEt | Boc-azide | 5-Amino(Boc)- | 75-85 |
| 2 | R1=Me, R2=COOEt | Ts-azide | 5-Amino(Ts)- | 70-80 |
| 3 | R1=Ph, R2=COOEt | N-Boc-oxaziridine | 5-Amino(Boc)- | 65-75 |
| 4 | R1=Me, R2=COOEt | N-Ts-oxaziridine | 5-Amino(Ts)- | 60-70 |
Table 2: Optimization of Reaction Parameters (Hypothetical Data for this compound Synthesis)
This table presents a hypothetical optimization study for the direct amination of Furo[2,3-b]pyridine to illustrate the effect of varying reaction parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Rh₂(OAc)₄ (2) | Dichloromethane | 40 | 12 | 45 |
| 2 | Rh₂(esp)₂ (1) | Dichloromethane | 40 | 12 | 78 |
| 3 | Rh₂(esp)₂ (1) | Benzene | 40 | 12 | 65 |
| 4 | Rh₂(esp)₂ (1) | Dichloromethane | 25 (RT) | 24 | 55 |
| 5 | Rh₂(esp)₂ (1) | Dichloromethane | 60 | 8 | 82 |
| 6 | Rh₂(esp)₂ (0.5) | Dichloromethane | 60 | 8 | 75 |
| 7 | Rh₂(esp)₂ (2) | Dichloromethane | 60 | 8 | 83 |
Experimental Protocols
Representative Rhodium-Catalyzed C-H Amination of Furo[2,3-b]pyridine
This protocol is adapted from established procedures for the rhodium-catalyzed C-H amination of N-heterocycles.[1]
Materials:
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Furo[2,3-b]pyridine substrate
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Nitrogen source (e.g., Boc-azide, 1.2-1.5 equiv)
-
Rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%)
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Oxidant (e.g., PhI(OAc)₂)
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Magnesium oxide (MgO, 2.0 equiv)
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Anhydrous solvent (e.g., dichloromethane or benzene)
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Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
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To an oven-dried reaction vial, add the Furo[2,3-b]pyridine substrate (1.0 equiv), the rhodium catalyst, and magnesium oxide.
-
Seal the vial with a septum and purge with an inert gas.
-
Add the anhydrous solvent via syringe, followed by the nitrogen source.
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Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).[1]
-
Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a syringe pump.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and MgO.[1]
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
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Characterize the purified aminated Furo[2,3-b]pyridine product by NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Purification Methods for Furo[2,3-b]pyridine Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Furo[2,3-b]pyridine analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why do my Furo[2,3-b]pyridine analogs often exhibit low solubility in common organic solvents?
A1: The low solubility of Furo[2,3-b]pyridine derivatives can be attributed to the planar and rigid nature of the fused heterocyclic ring system. This planarity promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome.[1] Additionally, many analogs designed for biological targets are lipophilic, which inherently reduces their aqueous solubility.[1]
Q2: I am observing significant tailing of my compound spot/peak during silica gel column chromatography. What is the cause and how can I resolve it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocycles like Furo[2,3-b]pyridines on silica gel. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2][3] This will compete for the active sites on the silica gel and improve the peak shape.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if it is too concentrated.[2] To address this, try cooling the solution more slowly. You can also try using a more dilute solution by adding more of the hot solvent before cooling.[2] If a single solvent system is problematic, a mixed-solvent system (e.g., Ethanol/Water, Acetone/Hexane) might be more effective.[2]
Q4: What are the best general approaches for purifying Furo[2,3-b]pyridine analogs?
A4: The most common and effective purification methods for Furo[2,3-b]pyridine analogs are flash column chromatography on silica gel, recrystallization, and preparative HPLC.[4] For polar analogs, reverse-phase chromatography can be a very effective alternative.[3] The choice of method will depend on the scale of your synthesis, the polarity of your compound, and the nature of the impurities.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Solution |
| Co-elution of product and impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC). A gradient elution from a less polar to a more polar solvent system is often effective.[2] |
| Poor choice of stationary phase. | While standard silica gel is usually suitable, for closely related isomers, consider using specialized stationary phases like amino- or cyano-bonded silica.[2] | |
| Product is not eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient of methanol in dichloromethane or ethyl acetate may be necessary.[3] |
| Compound is irreversibly binding to the silica gel. | Consider using reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient.[3] |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Solution |
| No crystal formation upon cooling | Solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] |
| The glass surface is too smooth for nucleation. | Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to initiate crystallization.[6] | |
| Low recovery of the purified product | The compound has some solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation.[7] When washing the crystals, use a minimal amount of the ice-cold recrystallization solvent.[5] |
Data Presentation
Table 1: Comparison of Purification Methods for Furo[2,3-b]pyridine Analogs
| Parameter | Column Chromatography (Silica Gel) | Recrystallization | Preparative HPLC (Reverse-Phase) |
| Typical Scale | 10 mg - 10 g | 100 mg - 50 g | 1 mg - 1 g |
| Expected Purity | >95% | >98% | >99% |
| Expected Yield | 60-95% (highly dependent on crude purity)[8] | 50-90% | 70-95% |
| Common Solvents | Hexane/Ethyl Acetate, Dichloromethane/Methanol[2][8] | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane[2] | Acetonitrile/Water, Methanol/Water (often with 0.1% TFA or Formic Acid) |
| Advantages | Versatile, applicable to a wide range of polarities. | Cost-effective, can yield very high purity. | High resolution, excellent for separating close-running impurities. |
| Disadvantages | Can be time-consuming, potential for tailing with basic compounds. | Can be difficult to find a suitable solvent, potential for low recovery. | Requires specialized equipment, can be expensive, limited by sample solubility. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of a Furo[2,3-b]pyridine Analog
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Mobile Phase Selection: Determine an appropriate mobile phase system by running TLC plates of the crude material. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.
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Column Packing:
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Plug the bottom of a glass column with cotton or glass wool.
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Add a layer of sand.
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
-
Sample Loading:
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Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
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Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed.[8]
-
-
Elution:
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Carefully add the mobile phase to the top of the column without disturbing the sample layer.
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Begin eluting the column, collecting fractions in test tubes.
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If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Furo[2,3-b]pyridine analog.[8]
-
Protocol 2: Recrystallization of a Furo[2,3-b]pyridine Analog
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[5]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5][9]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Mandatory Visualization
Caption: General workflow for the purification of Furo[2,3-b]pyridine analogs.
Caption: Troubleshooting decision tree for purifying Furo[2,3-b]pyridine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Strategies to prevent byproduct formation in Furo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Furo[2,3-b]pyridines, with a focus on preventing byproduct formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Furo[2,3-b]pyridine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough for deprotonation. 2. Presence of Water: Moisture can quench sensitive reagents and intermediates. 3. Poor Quality Starting Materials: Impurities in reactants can inhibit the reaction. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to degradation. | 1. Base Selection: For reactions involving deprotonation of alcohols (e.g., with ethyl glycolate), a strong base like Sodium Hydride (NaH) is often effective. For other steps, ensure the pKa of the base is appropriate for the proton to be removed. 2. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). 3. Purify Starting Materials: Purify starting materials through recrystallization, distillation, or column chromatography. 4. Temperature Optimization: Monitor the reaction at different temperatures. For instance, in the one-pot synthesis from 2-fluoropyridine, maintaining a temperature below 50°C during the addition of Weinreb amide can be crucial. |
| Formation of Carboxylic Acid Byproducts | Hydrolysis of Ester Intermediates: Ester groups in the starting materials or intermediates can be hydrolyzed to carboxylic acids, especially under basic conditions. This is often exacerbated by hydroxide ions released during cyclization. | 1. Use a tert-Butyl Ester: Employ a tert-butyl ester as a protecting group. This group is stable to many basic conditions and can be cleaved under acidic conditions (e.g., with Trifluoroacetic Acid - TFA), followed by decarboxylation to yield the desired product.[1] 2. Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of hydrolysis. 3. Anhydrous Base: Use a non-hydroxide base like NaH to minimize the presence of water and hydroxide ions. |
| Complex Reaction Mixture | 1. Side Reactions: Competing side reactions can lead to a multitude of products. 2. Degradation of Starting Material or Product: The starting material or the Furo[2,3-b]pyridine core may be unstable under the reaction conditions. For example, o-hydroxy acetophenone can be unstable under strongly basic conditions. 3. Palladium-Catalyzed Side Reactions: In cross-coupling reactions, undesired side reactions such as homocoupling or reduction can occur. | 1. One-Pot Synthesis: Consider a one-pot synthesis to avoid isolating potentially unstable intermediates. 2. Milder Conditions: Explore milder reaction conditions (e.g., lower temperature, weaker base, shorter reaction time). 3. Optimize Catalyst and Ligands: In palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands to improve selectivity and minimize side products.[1] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Presence of Polymeric Byproducts: Polymerization can lead to intractable tars. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system to isolate the pure product. 2. Acid-Base Extraction: If the product and byproducts have different acidic or basic properties, an acid-base extraction can be an effective purification step. 3. Derivative Formation: In challenging cases, consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Furo[2,3-b]pyridine synthesis?
A1: Common byproducts include carboxylic acids from the hydrolysis of ester intermediates, especially when using strong bases like NaOH or KOH. Amide byproducts can also form, for instance, if the temperature is not carefully controlled during the acylation of a 2-fluoropyridine with a Weinreb amide. In palladium-catalyzed reactions, byproducts from homocoupling or reduction of the starting materials can also be observed.
Q2: How can I prevent the formation of carboxylic acid byproducts when using ester starting materials?
A2: A highly effective strategy is to use a tert-butyl ester instead of an ethyl or methyl ester. The tert-butyl group is robust under many basic conditions used for cyclization. It can be subsequently removed with trifluoroacetic acid (TFA), which also facilitates decarboxylation to the desired product, often in high yield and without the need for column chromatography for intermediate steps.[1]
Q3: What is a good starting point for optimizing a palladium-catalyzed cross-coupling reaction to synthesize a Furo[2,3-b]pyridine?
A3: For Sonogashira coupling followed by heteroannulation, a common starting point is to use a palladium catalyst such as Pd/C or Pd(CF₃COO)₂ with a copper(I) co-catalyst like CuI and a phosphine ligand such as PPh₃. The reaction is typically run in a solvent like ethanol or DMF with a base like Et₃N.[2] Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to maximize yield and minimize byproducts.
Q4: My reaction to form the Furo[2,3-b]pyridine ring is giving a complex mixture. What should I investigate first?
A4: First, ensure that your reaction is performed under strictly anhydrous conditions, as moisture can lead to hydrolysis and other side reactions. Next, re-evaluate your choice of base and reaction temperature. Strong bases can sometimes promote side reactions or degradation of starting materials. Running the reaction at a lower temperature or using a milder base might be beneficial. Finally, confirm the purity of your starting materials, as impurities can significantly impact the reaction outcome.
Q5: Are there any one-pot procedures available to simplify the synthesis and minimize byproduct formation?
A5: Yes, one-pot syntheses are often advantageous. For example, a one-pot, base-induced displacement and cyclization following the acylation of a 2-fluoropyridine can be an efficient method. This approach avoids the isolation of intermediates that might be unstable or prone to side reactions, potentially leading to higher overall yields and purity.
Data Presentation
Table 1: Comparison of Ester Protecting Groups in Furo[2,3-b]pyridine Synthesis
| Protecting Group | Cleavage/Decarboxylation Conditions | Reported Yield | Purification Notes | Reference |
| Ethyl Ester | 3 eq. KOH, EtOH, 100°C then aq. HCl, 100°C | 0% | Only starting material recovered. | [1] |
| tert-Butyl Ester | TFA, CH₂Cl₂, rt, 16 h | 89% | No column chromatography needed for intermediate steps. | [1] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 5-Chloro-furo[2,3-b]pyridin-3-ol via tert-Butyl Ester Intermediate [1]
This protocol outlines a concise 4-step synthesis that has been optimized for scale-up and minimizes the need for purification by column chromatography.
-
tert-Butylation of 2,5-Dichloronicotinic Acid:
-
To a solution of 2,5-dichloronicotinic acid in CH₂Cl₂ is added MgSO₄ and tBuOH.
-
Concentrated H₂SO₄ is added, and the mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with aqueous NaHCO₃, and the product is extracted with CH₂Cl₂.
-
The organic layers are dried and concentrated to yield tert-butyl 2,5-dichloronicotinate (92% yield).
-
-
Tandem SNAr-Cyclization:
-
Sodium hydride (3.5 eq.) is suspended in anhydrous THF and cooled to 0°C.
-
A solution of tert-butyl 2-hydroxyacetate (1.1 eq.) in THF is added dropwise.
-
A solution of tert-butyl 2,5-dichloronicotinate in THF is added, and the reaction is heated to 50°C for 3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with EtOAc.
-
The organic layers are dried and concentrated to yield tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (86% yield).
-
-
TFA Mediated Ester Cleavage and Decarboxylation:
-
The crude product from the previous step is dissolved in CH₂Cl₂.
-
Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO₃.
-
The product is extracted with EtOAc, dried, and concentrated to yield 5-chlorofuro[2,3-b]pyridin-3-ol (89% yield).
-
-
Triflation of 5-Chloro-furo[2,3-b]pyridin-3-ol:
-
The product from the previous step is dissolved in CH₂Cl₂ and cooled to -10°C.
-
Diisopropylethylamine (DIPEA) and triflic anhydride (Tf₂O) are added.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
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The reaction is quenched with water, and the product is extracted with CH₂Cl₂.
-
The organic layers are dried, concentrated, and the product is purified by column chromatography to yield 5-chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate (71% yield).
-
Visualizations
Caption: Formation of carboxylic acid byproducts via hydrolysis.
Caption: Troubleshooting flowchart for Furo[2,3-b]pyridine synthesis.
References
How to dissolve Furo[2,3-b]pyridine compounds for in vitro testing
Welcome to the technical support center for Furo[2,3-b]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to compound solubility during in vitro testing.
Frequently Asked Questions (FAQs)
Q1: Why is my Furo[2,3-b]pyridine compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A: This is a common issue for compounds with low water solubility, a characteristic often associated with the planar and rigid nature of the Furo[2,3-b]pyridine scaffold.[1] The precipitation you are observing is likely due to the large difference between the compound's high solubility in a strong organic solvent and its low solubility in an aqueous environment.[2]
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High-Concentration Stock: You have likely dissolved your compound in a solvent like Dimethyl sulfoxide (DMSO), where it is highly soluble.[2]
-
Aqueous Dilution: When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer or media, the DMSO disperses rapidly. The compound is suddenly in an environment where its concentration exceeds its aqueous solubility limit, causing it to precipitate or "crash out" of the solution.[2][3][4]
Q2: What is the recommended solvent for creating a stock solution of a Furo[2,3-b]pyridine compound?
A: The standard and most recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays is high-purity, anhydrous Dimethyl sulfoxide (DMSO).[2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2][5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?
A: The final concentration of DMSO in the assay medium should be kept as low as possible, as it can have direct effects on cell viability, proliferation, and assay readouts.[2] While tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for minimizing solvent-induced artifacts.[2]
Q4: My compound still precipitates even with a final DMSO concentration of 0.1%. What are my alternative options?
A: If your compound precipitates even at a low final DMSO concentration, and reducing the compound's test concentration is not feasible for your assay, several alternative solubilization strategies can be employed.[2][3] These include using co-solvents or complexing the compound with a solubilizing agent.[3]
Q5: How can I use cyclodextrins to improve the solubility of my Furo[2,3-b]pyridine compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate poorly soluble compounds and increase their aqueous solubility.[2] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their improved solubility and safety profiles.[2] A detailed method for preparing a stock solution using this technique is available in the Experimental Protocols section below.
Troubleshooting Guide
This guide addresses the common issue of compound precipitation in aqueous solutions.
Issue: Precipitation of Furo[2,3-b]pyridine compound in aqueous buffer or cell culture media.
Symptoms:
-
Visible precipitate, cloudiness, or turbidity upon addition of the DMSO stock solution to the aqueous medium.[3]
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Inconsistent or non-reproducible results in biological assays.[3]
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Crystals observed under a microscope in cell culture wells.[3]
Possible Causes:
-
The compound's final concentration exceeds its aqueous solubility limit.[3]
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The final DMSO concentration is too low to maintain the compound in solution.[3]
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Interaction with salts or proteins in the culture media is causing the compound to precipitate.[3]
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Temperature shifts are affecting the compound's solubility.[3]
Below is a workflow to troubleshoot this issue:
Data Presentation
Table 1: General Effects of DMSO Concentration on In Vitro Cell-Based Assays
This table provides general guidelines for the final concentration of DMSO in cell culture media and its potential effects.
| Final DMSO Concentration | Potential Effects & Recommendations |
| ≤ 0.1% | Recommended. Generally considered safe for most cell lines with minimal impact on cell health or assay performance.[2] |
| 0.1% - 0.5% | Use with caution. May be acceptable for short-term assays. It is critical to run a vehicle control (medium + same DMSO concentration) to ensure the solvent is not causing an effect.[2] |
| > 0.5% - 1.0% | Not recommended. At these levels, DMSO can induce inhibitory or stimulatory effects on cellular processes and may reduce readout parameters.[2] |
| > 1.0% | Avoid. Significant cytotoxicity, growth inhibition, and interference with assay signals are commonly observed.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of a Furo[2,3-b]pyridine compound.
Materials:
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Furo[2,3-b]pyridine compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh Compound: Carefully weigh the desired amount of the Furo[2,3-b]pyridine compound into a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , weigh 2.5 mg.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[2]
-
Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath can be used to assist dissolution.[2]
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as appropriate for the compound's stability.[2]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a Furo[2,3-b]pyridine solution using cyclodextrins, which is useful for assays sensitive to organic solvents.
Materials:
-
Furo[2,3-b]pyridine compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 200 mg of HP-β-CD in 1 mL of PBS for a 20% solution. Warm the solution slightly (37-40°C) to aid dissolution.[2]
-
Add Compound: Weigh the Furo[2,3-b]pyridine compound and add it directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.[2]
-
Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes. Sonication can also be used to aid in the formation of the inclusion complex.[2]
-
Clarify Solution: Centrifuge the solution at high speed to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex. This solution can now be used for preparing serial dilutions in your assay buffer.
Visualizations
References
Preventing precipitation of Furo[2,3-b]pyridine derivatives in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furo[2,3-b]pyridine derivatives. The focus is on preventing and resolving compound precipitation in cell culture media to ensure experimental accuracy and reproducibility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue: Immediate Precipitation of Furo[2,3-b]pyridine Derivative Upon Addition to Cell Culture Media
Symptoms:
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Visible cloudiness or precipitate forms instantly when the compound's stock solution is added to the cell culture medium.[1]
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Crystals are observable in the cell culture wells under a microscope.[1]
-
Inconsistent results in biological assays.[1]
Potential Causes and Solutions:
Precipitation of a compound in culture media can be influenced by several factors, including its intrinsic solubility, final concentration, and interactions with media components.[2] The planar and rigid structure of the Furo[2,3-b]pyridine core can lead to strong intermolecular interactions, contributing to low aqueous solubility.[3]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit.[4] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4] |
| Solvent Shock | The rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous culture media causes the compound to "crash out" of solution.[2] | Perform a stepwise or serial dilution.[2][4] Add the stock solution dropwise to pre-warmed media while gently vortexing to ensure even distribution.[2][4] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[4] | Always use pre-warmed (e.g., 37°C) cell culture media for making dilutions.[2][4] |
| High Stock Concentration | Using a very high concentration stock solution can exacerbate the effects of solvent shock upon dilution.[2] | Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM).[2] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1] Serum components like albumin can sometimes help solubilize hydrophobic compounds.[4] | If possible, test the compound's solubility in a simpler buffer like PBS.[1] Consider if serum-free media might be contributing to the issue.[4] |
| Improper Stock Solution Storage | Repeated freeze-thaw cycles can cause the compound to fall out of the stock solution over time.[2] | Visually inspect your stock solution for any precipitate before use. If present, gently warm (e.g., 37°C water bath) and vortex until clear.[2] Aliquot stock solutions into single-use volumes.[2] |
Frequently Asked Questions (FAQs)
Q1: Why are Furo[2,3-b]pyridine derivatives prone to precipitation?
A1: The low aqueous solubility of many Furo[2,3-b]pyridine derivatives often stems from the planar and rigid nature of their fused heterocyclic ring system. This structure can promote strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome.[3] Furthermore, many of these derivatives are designed with lipophilic properties to interact with biological targets, which inherently reduces their solubility in aqueous solutions like cell culture media.[3]
Q2: What is the best solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for cell culture experiments.[4][5] However, it's crucial to keep the final concentration of DMSO in the culture medium low to avoid cellular toxicity.[4][5] Other solvents like ethanol or methanol can be considered, but their potential for toxicity and evaporation must be carefully evaluated.[4][6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The maximum tolerated DMSO concentration is highly dependent on the cell line and the duration of exposure.[7] For many robust cell lines, a final concentration of 0.1% to 0.5% is well-tolerated for up to 72 hours.[7] However, for sensitive cells, especially primary cultures, or for long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][7] It is always best to perform a dose-response experiment to determine the specific tolerance of your cell line.[7]
| Final DMSO Concentration | General Cellular Effects | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[7] | Recommended for sensitive primary cells and long-term studies.[5][7] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[7][8] | A common range for many standard in vitro assays.[7] |
| 0.5% - 1.0% | Can cause increased cytotoxicity and affect cell proliferation in some cell lines.[7] | Use with caution and only for short-term exposure if necessary.[7] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[7] | Generally considered highly toxic and should be avoided.[7] |
Q4: What is "solvent shock" and how can I prevent it?
A4: Solvent shock happens when a compound dissolved in a non-aqueous solvent like DMSO is rapidly diluted into an aqueous solution such as cell culture media.[2] This rapid change in solvent environment causes a localized high concentration of the compound that exceeds its solubility limit, leading to precipitation.[2] To avoid this, you can:
-
Use a stepwise dilution: First, create an intermediate dilution of the stock solution in a small volume of media, mix gently, and then add this to the final culture volume.[2]
-
Add the stock solution slowly: Add the stock solution dropwise to the media while gently agitating or stirring to ensure rapid and even distribution.[2][4]
Q5: My compound precipitates even at low concentrations. What else can I try?
A5: If precipitation persists, you may need to consider formulation strategies. Using solubilizing agents or "carriers" can help keep the compound in solution.[9] Options include:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][10]
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Co-solvents: In some cases, using a co-solvent system (e.g., with PEG-400 or ethanol) might improve solubility, but cellular toxicity must be carefully evaluated.[1][10]
-
Surfactants: Surfactants like Tween 80 can form micelles that encapsulate poorly soluble compounds.[10]
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol outlines the steps for preparing a standard stock solution of a Furo[2,3-b]pyridine derivative.
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Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile, light-protected microcentrifuge tube.[11]
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Solvent Selection: Based on solubility tests, select an appropriate solvent, most commonly 100% DMSO.[11]
-
Solvent Addition: Add the calculated volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM).[11]
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][4][11]
-
Sterilization (Optional): If the solvent is not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected container.[11]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended for the specific compound.
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol helps determine the highest concentration of your compound that remains soluble in your specific cell culture medium.
-
Preparation: Prepare a set of sterile microcentrifuge tubes. Add 1 mL of your complete cell culture medium (pre-warmed to 37°C) to each tube.[2]
-
Highest Concentration: In the first tube, add the required volume of your compound's stock solution to achieve the highest desired concentration (e.g., for a 100 µM final concentration, add 10 µL of a 10 mM stock). Add the stock solution dropwise while gently vortexing the tube.[2]
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the second, mix, then transfer 500 µL from the second to the third, and so on.[2]
-
Incubation: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 2, 12, or 24 hours).[2]
-
Visual Inspection: After incubation, carefully inspect each tube against a dark background for any signs of precipitation, such as cloudiness or visible crystals.[2] The highest concentration that remains clear is your maximum working concentration under these conditions.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Workflow: Compound Preparation
Caption: Workflow for preparing Furo[2,3-b]pyridine derivatives for cell culture.
Potential Signaling Pathway Target: AKT1
Furo[2,3-b]pyridine derivatives have been investigated for their potential to interact with key cellular signaling pathways involved in cancer.[12][13] Molecular docking studies suggest that they may target kinases like AKT1, disrupting downstream signaling.[12]
Caption: Potential inhibition of the AKT1 signaling pathway by Furo[2,3-b]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. benchchem.com [benchchem.com]
Troubleshooting catalyst poisoning in Furo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of Furo[2,3-b]pyridines.
Troubleshooting Guides & FAQs
This section addresses common issues related to catalyst deactivation and poisoning in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Question: My palladium-catalyzed cross-coupling reaction to synthesize a Furo[2,3-b]pyridine precursor is showing low to no conversion. What are the likely causes related to the catalyst?
Answer: Low or no conversion in palladium-catalyzed reactions for Furo[2,3-b]pyridine synthesis is frequently linked to catalyst deactivation or poisoning. The primary suspects are impurities in your starting materials or solvents, or inherent instability of the catalytic species under the reaction conditions.
-
Potential Catalyst Poisons:
-
Sulfur Compounds: Thiophenes, thiols, and other sulfur-containing impurities, even at ppm levels in starting materials like terminal alkynes, can irreversibly poison palladium catalysts.[1] Sulfur compounds strongly adsorb to the catalyst's active sites, blocking them from participating in the catalytic cycle.[2]
-
Nitrogen Heterocycles: While the pyridine moiety of the desired product can interact with the catalyst, other nitrogen-containing heterocycles present as impurities in starting materials (e.g., 2-aminopyridine derivatives) can act as strong ligands, leading to catalyst inhibition or deactivation.[2]
-
Other Impurities: Halides, cyanides, and heavy metals can also act as catalyst poisons.[2] It is crucial to use high-purity reagents and solvents.
-
-
Troubleshooting Steps:
-
Reagent Purity Check: Analyze your starting materials (e.g., substituted pyridines, alkynes) and solvents for potential catalyst poisons using techniques like GC-MS.[3]
-
Inert Atmosphere: Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction, as oxygen can lead to the oxidation and deactivation of the active Pd(0) species.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and preventing deactivation. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.
-
Catalyst Loading: As a last resort, a modest increase in catalyst loading can sometimes compensate for partial poisoning.
-
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts, but then slows down and eventually stalls before all the starting material is consumed. What could be causing this gradual catalyst deactivation?
Answer: A gradual decline in reaction rate is a classic sign of progressive catalyst poisoning or degradation.
-
Potential Causes:
-
Slow Poisoning: A low concentration of a catalyst poison in one of the reagents can lead to a gradual accumulation of the poison on the catalyst surface, slowly deactivating it over time.
-
Product Inhibition/Poisoning: The Furo[2,3-b]pyridine product itself, being a nitrogen heterocycle, can coordinate to the palladium catalyst. While this is a necessary step in some reaction mechanisms, strong product binding can inhibit catalyst turnover.
-
Thermal Decomposition: Prolonged reaction times at elevated temperatures can lead to the thermal degradation of the catalyst, especially if the supporting ligands are not robust enough.
-
-
Troubleshooting Steps:
-
Incremental Reagent Addition: If you suspect an impurity in a liquid reagent, consider adding it slowly over the course of the reaction to maintain a low instantaneous concentration of the potential poison.
-
Optimize Reaction Temperature and Time: Systematically screen different temperatures and monitor the reaction progress closely (e.g., by TLC or LC-MS) to find the optimal balance between reaction rate and catalyst stability.[4]
-
Catalyst Choice: Consider using a more robust pre-catalyst or a different palladium source that is known for higher stability.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting inconsistent yields and reaction times when I repeat my Furo[2,3-b]pyridine synthesis. What factors could be contributing to this lack of reproducibility?
Answer: Poor reproducibility in palladium-catalyzed reactions often points to subtle variations in experimental conditions or reagent quality.
-
Key Factors to Control:
-
Purity of Starting Materials: Batch-to-batch variations in the purity of starting materials, especially commercially available substituted pyridines and alkynes, can introduce inconsistent levels of catalyst poisons.
-
Solvent Quality and Degassing: The water and oxygen content in solvents can significantly impact catalyst activity. Ensure consistent and thorough degassing of all solvents before use.
-
Precise Reagent Measurement: Accurate weighing and transfer of the catalyst, ligands, and other reagents are critical for reproducible results.
-
Stirring and Heating: In heterogeneous reactions, ensure consistent and efficient stirring to avoid mass transfer limitations. Maintain a stable and uniform reaction temperature.
-
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of common catalyst poisons on palladium-catalyzed reactions. While specific data for Furo[2,3-b]pyridine synthesis is limited, these general trends are highly relevant.
| Catalyst System | Poison | Poison Concentration | Effect on Conversion/Yield | Reference |
| Pd/C | Sulfur-containing compounds | ppm levels | Significant decrease in activity | [1] |
| Homogeneous Pd catalyst | Nitrogen heterocycles | Varies | Inhibition or deactivation | [2] |
| Pd(OAc)₂/Ligand | Halide ions (excess) | Varies | Catalyst inhibition | ACS Catalysis |
| Pd/Al₂O₃ | Organic impurities | Not specified | Fouling and deactivation | Science Signpost Publishing Inc.[5] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling in Furo[2,3-b]pyridine Precursor Synthesis
This protocol is a general guideline for a palladium-catalyzed Sonogashira coupling, a common step in the synthesis of Furo[2,3-b]pyridine precursors.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a ligand (if required).
-
Reagent Addition: Add the substituted halopyridine (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and a suitable degassed solvent (e.g., THF, DMF, or toluene).
-
Base Addition: Add a degassed base (e.g., triethylamine, diisopropylamine, or K₂CO₃, 2-3 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated, for instance by sulfur or nitrogen compounds during the synthesis of heterocyclic compounds.[6]
-
Washing:
-
Wash the spent Pd/C catalyst with deionized water (3 x volume of catalyst) and centrifuge.
-
Wash the catalyst with methanol (3 x volume of catalyst) and centrifuge.
-
-
Reduction:
-
Treat the washed catalyst with a reducing agent solution (e.g., aqueous sodium borohydride or hydrazine hydrate) at room temperature with stirring for 1-2 hours.
-
-
Final Washing and Drying:
-
Wash the reduced catalyst with methanol (2 x volume of catalyst) and centrifuge to remove residual reducing agents.
-
Wash with deionized water (3 x volume of catalyst) and centrifuge.
-
Dry the regenerated catalyst under vacuum.
-
Note: The effectiveness of regeneration can vary depending on the nature of the poison. For strongly chemisorbed poisons, regeneration may only partially restore catalyst activity.[6]
Visualizations
Troubleshooting Workflow for Catalyst Poisoning
Caption: A logical workflow for troubleshooting low conversion in Furo[2,3-b]pyridine synthesis.
Mechanism of Catalyst Poisoning by Sulfur
Caption: Simplified diagram of a palladium catalyst active site being poisoned by a sulfur compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. ss-pub.org [ss-pub.org]
- 6. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Advanced Sonogashira Coupling for Furo[2,3-b]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furo[2,3-b]pyridines via Sonogashira coupling.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, actionable solutions to common experimental issues.
Question 1: Why is the yield of my Sonogashira coupling reaction consistently low or non-existent?
Answer:
Low or no yield in a Sonogashira coupling reaction is a frequent issue that can be attributed to several factors. A systematic check of the following is recommended:
-
Inactive Catalyst: The palladium and copper catalysts are sensitive to air and moisture. Ensure that you are using fresh, high-quality catalysts that have been stored under an inert atmosphere. Catalyst deactivation can also occur during the reaction.
-
Presence of Oxygen: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like Glaser coupling. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[1]
-
Inappropriate Base: The choice and quality of the base are critical. The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and of high purity. If results are poor, consider switching to a different amine base.
-
Low Reaction Temperature: While many Sonogashira couplings can proceed at room temperature, less reactive aryl halides, such as bromopyridines, may require heating to facilitate the oxidative addition step.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to optimize the temperature and avoid decomposition.
-
Poor Quality Starting Materials: The purity of your halopyridine and terminal alkyne is paramount. Impurities can poison the catalyst. Verify the purity of your starting materials using analytical techniques like NMR before proceeding.[1]
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
Answer:
The formation of a dimeric alkyne byproduct is a classic sign of Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[2][3] This side reaction is promoted by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Ensure Rigorous Anaerobic Conditions: As mentioned above, the exclusion of oxygen is the most critical factor in suppressing Glaser coupling. Utilize freeze-pump-thaw cycles or sparge your solvents and reaction mixture thoroughly with an inert gas.
-
Consider a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed.[1] These methods often employ specific, bulky phosphine ligands that facilitate the catalytic cycle without the need for a copper co-catalyst, thereby completely eliminating the possibility of Glaser coupling.[1][4][5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Question 3: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?
Answer:
The formation of palladium black indicates the decomposition of the palladium catalyst from its active Pd(0) or Pd(II) state to an inactive, agglomerated form. This is a common mode of catalyst deactivation. To address this:
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium center. If you are using a simple ligand like triphenylphosphine (PPh₃) and observing decomposition, consider switching to a more sterically demanding or electron-rich ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4]
-
Solvent Choice: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue than solvents like DMF or acetonitrile in certain contexts.
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Aim for the lowest effective temperature for your specific substrates.
Question 4: How do I choose the right starting halopyridine for my Furo[2,3-b]pyridine synthesis?
Answer:
The reactivity of the halopyridine in the Sonogashira coupling follows the general trend of bond strength: I > Br > Cl.[5]
-
Iodopyridines: These are the most reactive substrates and often allow for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings). However, they are typically more expensive and may be less stable.
-
Bromopyridines: These offer a good balance of reactivity and stability and are widely used. They may require slightly more forcing conditions than iodopyridines.[6]
-
Chloropyridines: These are the least reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher reaction temperatures to achieve good yields.
For initial investigations and optimization, a bromopyridine is often a practical choice.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling in the synthesis of functionalized pyridines, which are precursors to Furo[2,3-b]pyridines.
| Parameter | Condition A | Condition B | Condition C |
| Halopyridine | 2-Amino-3-bromopyridine | 6-Bromo-3-fluoro-2-cyanopyridine | 3-Chloro-2-hydroxypyridine |
| Palladium Catalyst | Pd(CF₃COO)₂ | Pd(PPh₃)₄ | 10% Pd/C |
| Catalyst Loading | 2.5 mol%[6] | 0.15 equiv[7] | 0.05 eq[8] |
| Copper Co-catalyst | CuI | CuI | CuI |
| Co-catalyst Loading | 5 mol%[6] | 0.3 equiv[7] | 0.1 eq[8] |
| Ligand | PPh₃ | (part of Pd complex) | PPh₃ |
| Ligand Loading | 5 mol%[6] | - | 0.2 eq[8] |
| Base | Et₃N | Et₃N | Et₃N |
| Solvent | DMF[6] | THF/Et₃N[7] | Ethanol[8] |
| Temperature | 100 °C[6] | Room Temperature[7] | Reflux[8] |
| Reaction Time | 3 hours[6] | 16 hours[7] | 2-4 hours[8] |
| Yield | 72-96%[6] | High to excellent | Not specified |
Experimental Protocols
Detailed Methodology for a Standard Sonogashira Coupling for Furo[2,3-b]pyridine Precursor Synthesis
This protocol is a general guideline for the coupling of a halopyridine with a terminal alkyne.
Materials:
-
3-Halopyridine (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Anhydrous, degassed amine base (e.g., triethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the palladium catalyst and copper(I) iodide.
-
Reagent Addition: Add the 3-halopyridine and the anhydrous, degassed solvent.
-
Degassing: Subject the mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.
-
Base and Alkyne Addition: Add the anhydrous, degassed amine base, followed by the dropwise addition of the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the halide).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting halopyridine is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Troubleshooting Decision Tree for Sonogashira Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Furo[2,3-b]pyridines - Enhancing Regioselectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective synthesis of Furo[2,3-b]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Annulation
Question: My palladium-catalyzed synthesis of a Furo[2,3-b]pyridine from a substituted 2-halopyridine and a terminal alkyne is producing a mixture of regioisomers (Furo[2,3-b]pyridine and Furo[3,2-b]pyridine). How can I improve the regioselectivity for the desired Furo[2,3-b]pyridine isomer?
Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems. The regiochemical outcome of the annulation is influenced by a combination of electronic and steric factors, which can be modulated by careful selection of reaction conditions.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand in your palladium catalyst system is critical for controlling regioselectivity.
-
Bulky Ligands: Sterically hindered ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), often favor the formation of a monoligated palladium species. This can influence the regioselectivity of the oxidative addition and subsequent cyclization steps.
-
Bidentate Ligands: Bidentate phosphine ligands, like Xantphos or BINAP, can create a more defined coordination sphere around the palladium center, which can enhance regioselectivity.
-
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction pathway and, consequently, the regioselectivity.
-
Nonpolar Solvents: Solvents like toluene or THF may favor one regioisomer over another.
-
Polar Solvents: More polar solvents, such as DMF or dioxane, can alter the reaction mechanism and potentially improve the desired regioselectivity. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.
-
-
Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the formation of the kinetically preferred product, which could be the desired regioisomer in some cases. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Nature of the Halide: The leaving group on the pyridine ring (e.g., I, Br, Cl) can affect the rate of oxidative addition and may influence regioselectivity. Iodides are generally more reactive than bromides or chlorides.
Issue 2: Low Yield in the Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines
Question: I am attempting to synthesize a 2,3-disubstituted Furo[2,3-b]pyridine via a one-pot Sonogashira coupling followed by heteroannulation, but the overall yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in one-pot, multi-step syntheses can be attributed to several factors, including incomplete conversion in one or more steps, side reactions, or product degradation.
Troubleshooting Steps:
-
Catalyst and Co-catalyst Activity: Ensure the palladium catalyst and any copper(I) co-catalyst are active.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the reaction rate and overall yield.
-
Copper(I) Source: For Sonogashira couplings, ensure the copper(I) iodide or other copper source is fresh and not oxidized.
-
-
Base Selection: The choice of base is crucial for both the Sonogashira coupling and the subsequent cyclization.
-
Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can affect the reaction outcome.
-
Organic Bases: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently employed.
-
-
Atmosphere Control: These reactions are often sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.
-
Stepwise vs. One-Pot: If optimizing the one-pot procedure proves difficult, consider performing the reaction in a stepwise manner. Isolating the Sonogashira coupling product before proceeding with the cyclization can help identify the problematic step and may lead to a higher overall yield.
Data Presentation: Enhancing Regioselectivity
The following table summarizes the effect of different ligands and solvents on the yield of a palladium-catalyzed synthesis of a Furo[2,3-b]pyridine derivative.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 75 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 3 | PdCl₂(PPh₃)₂ | - | K₃PO₄ | DMF | 110 | 68 |
| 4 | Pd₂(dba)₃ | BINAP | NaOtBu | THF | 65 | 82 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Aryl-3-Alkylfuro[2,3-b]pyridines via Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 2,3-disubstituted Furo[2,3-b]pyridines.
Materials:
-
2-Chloro-3-hydroxypyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous and degassed DMF
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-3-hydroxypyridine, the terminal alkyne, the aryl iodide, Pd(PPh₃)₄, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-alkylfuro[2,3-b]pyridine.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The regiochemical outcome of the palladium-catalyzed synthesis of Furo[2,3-b]pyridines is determined by the specific reaction pathway followed. The choice of ligands and reaction conditions can influence which pathway is favored.
Caption: Factors influencing regioselectivity in Furo[2,3-b]pyridine synthesis.
Experimental Workflow for Regioselective Synthesis
The following diagram illustrates a typical experimental workflow for the regioselective synthesis of Furo[2,3-b]pyridines.
Caption: Experimental workflow for Furo[2,3-b]pyridine synthesis.
Validation & Comparative
Comparative analysis of synthetic pathways to Furo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The efficient construction of this bicyclic system is a key objective for chemists involved in drug discovery and development. This guide provides a comparative analysis of prominent synthetic pathways to Furo[2,3-b]pyridines, offering a head-to-head comparison of methodologies, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Pathways
The synthesis of Furo[2,3-b]pyridines can be broadly categorized into methods that construct the furan ring onto a pre-existing pyridine and those that form the pyridine ring onto a furan precursor. This guide focuses on three contemporary and versatile approaches: a three-step synthesis from 2-fluoropyridines, a palladium-catalyzed cyclization of β-ketodinitriles and alkynes, and a concise four-step route from 2,5-dichloronicotinic acid.
| Synthetic Pathway | Key Starting Materials | Catalyst/Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Three-Step Synthesis from 2-Fluoropyridine | 2-Fluoropyridine, Weinreb amide, Ethyl glycolate | LDA, NaH | 12 hours (cyclization step) | -50 to 60 | 50-75 |
| Pd(II)-Catalyzed Cyclization | β-Ketodinitrile, Alkyne | Pd(OAc)₂, Ag₂O | Not Specified | 100 | 89-95 |
| Four-Step Synthesis from 2,5-Dichloronicotinic Acid | 2,5-Dichloronicotinic acid, Ethyl 2-hydroxyacetate | H₂SO₄, NaH | 3 hours (cyclization step) | 0 to 70 | 88 (cyclization step) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each key synthetic pathway.
Caption: Three-Step Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines.
Caption: Palladium-Catalyzed One-Pot Synthesis of Furo[2,3-b]pyridines.
Caption: Concise Four-Step Synthesis of Functionalized Furo[2,3-b]pyridines.
Experimental Protocols
Three-Step Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines from 2-Fluoropyridine[2]
This method provides access to a variety of 2,3-carbon disubstituted Furo[2,3-b]pyridines.
Step 1: Acylation of 2-Fluoropyridine
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add 2-fluoropyridine to the LDA solution and stir for 1 hour at -78 °C.
-
Slowly add a solution of the appropriate Weinreb amide in THF, maintaining the temperature below -50 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting ketone intermediate by column chromatography.
Step 2: One-Pot Base-Induced Displacement and Cyclization
-
To a suspension of sodium hydride in anhydrous THF, add ethyl glycolate dropwise at 0 °C.
-
After gas evolution ceases, add a solution of the ketone intermediate from Step 1 in THF.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the Furo[2,3-b]pyridine ester by column chromatography.
Step 3: (Optional) Synthesis of Amide and Ketone Derivatives
-
The ester at the 2-position can be converted to amides by reaction with amines or to ketones by reaction with organolithium or Grignard reagents to access a wider range of derivatives.
Palladium(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes[1][3][4][5]
This one-pot protocol allows for the concurrent construction of both the furan and pyridine rings.
-
In a sealed tube, combine the β-ketodinitrile (1.0 equiv), alkyne (1.2 equiv), palladium(II) acetate (5 mol%), and silver(I) oxide (2.0 equiv).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired Furo[2,3-b]pyridine.
Concise Four-Step Synthesis of Furo[2,3-b]pyridines with Functional Handles[6]
This route is amenable to scale-up and provides Furo[2,3-b]pyridines with handles for further functionalization.
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
Dissolve 2,5-dichloronicotinic acid in ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 80 °C for 16 hours.
-
Cool the reaction, neutralize with a base, and extract the ethyl ester. Dry the organic layer and concentrate to obtain the product.
Step 2: SNAr Reaction and Intramolecular Cyclization
-
To a suspension of sodium hydride in THF at 0 °C, add ethyl 2-hydroxyacetate.
-
After stirring, add the ethyl 2,5-dichloronicotinate from Step 1.
-
Heat the reaction mixture to 70 °C for 3 hours.
-
Cool, quench with water, and extract the Furo[2,3-b]pyridine product. Purify by column chromatography.
Step 3 & 4: Hydrolysis and Decarboxylation
-
The ester group of the synthesized Furo[2,3-b]pyridine can be hydrolyzed using a base such as potassium hydroxide in ethanol at 100 °C.
-
Subsequent acidification with aqueous HCl at 100 °C leads to decarboxylation, affording the Furo[2,3-b]pyridine core with a handle for further chemical modifications.[2]
References
Furo[2,3-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structure-activity relationships (SAR) of Furo[2,3-b]pyridine analogs, evaluating their performance against alternative scaffolds and providing supporting experimental data. The Furo[2,3-b]pyridine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, particularly in oncology.[1]
This guide presents a comparative analysis of Furo[2,3-b]pyridine analogs against the closely related Thieno[2,3-b]pyridine scaffold, highlighting key SAR insights. Quantitative data from anticancer and kinase inhibition assays are summarized in structured tables for ease of comparison. Detailed experimental protocols for these assays are also provided, alongside visualizations of relevant signaling pathways to contextualize the compounds' mechanisms of action.
Comparative Anticancer Activity
Substituted Furo[2,3-b]pyridine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The nature and position of substituents on the Furo[2,3-b]pyridine core are crucial in determining their anticancer efficacy.[1] A direct comparison with Thieno[2,3-b]pyridine analogs reveals nuances in activity, suggesting that the choice of the heterocyclic core can significantly impact potency.
| Compound ID | Scaffold | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Furo[2,3-b]pyridine | H | 6-(naphthalen-2-yl) | 4-(thiophen-2-yl) | HCT-116 (Colon) | 31.3 | [2] |
| MCF-7 (Breast) | 19.3 | [2] | |||||
| HepG2 (Liver) | 22.7 | [2] | |||||
| A549 (Lung) | 36.8 | [2] | |||||
| 2 | Furo[2,3-b]pyridine | 2-chloro | 6-(naphthalen-2-yl) | 4-(thiophen-2-yl) | HCT-116 (Colon) | 49.0 | [2] |
| MCF-7 (Breast) | 55.5 | [2] | |||||
| HepG2 (Liver) | 44.8 | [2] | |||||
| A549 (Lung) | 70.7 | [2] | |||||
| 3 (6c) | Thieno[2,3-b]pyridine | 3-amino-2-carboxamide | 5-(1-hydroxyethyl) | 6-methyl-N-(2'-Me-3'-Cl-phenyl) | HCT-116 (Colon) | 0.011 | [3] |
| MDA-MB-231 (Breast) | 0.024 | [3] | |||||
| 4 (8c) | Thieno[2,3-b]pyridine | 3-amino-2-carboxamide | 5-(1-hydroxyethyl) | 6-methyl-N-(1'-naphthyl) | HCT-116 (Colon) | 0.015 | [3] |
| MDA-MB-231 (Breast) | 0.021 | [3] | |||||
| 5 (3b) | Thieno[2,3-b]pyridine | Varied | Varied | Phenol moiety | CCRF-CEM (Leukemia) | 2.580 | [4] |
| CEM/ADR5000 (Leukemia) | 4.486 | [4] | |||||
| Doxorubicin | - | - | - | - | HCT-116 (Colon) | 40.0 | [2] |
| MCF-7 (Breast) | 64.8 | [2] | |||||
| HepG2 (Liver) | 24.7 | [2] | |||||
| A549 (Lung) | 58.1 | [2] |
Comparative Kinase Inhibitory Activity
The Furo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following table compares the kinase inhibitory activity of Furo[2,3-b]pyridine analogs with other relevant inhibitors.
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| 6 | Pyridone | CDK2/cyclin A2 | 0.57 | [2] |
| 7 | 2-chloronicotinonitrile | CDK2/cyclin A2 | 0.24 | [2] |
| 8 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 | [2] |
| 9 | Pyridin-2-yl ethanethioate | CDK2/cyclin A2 | 0.50 | [2] |
| 10 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.93 | [2] |
| 11 | Thieno[2,3-b]pyridine derivative | DRAK2 | 0.82 | [5] |
| 12 | Thieno[2,3-b]pyridine derivative | eEF2-K | 0.17 | [6] |
| Roscovitine | Purine analog | CDK2/cyclin A2 | 0.394 | [2] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the Furo[2,3-b]pyridine analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to attach and grow for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[1]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.
-
Reaction Setup: The kinase, a suitable substrate, and ATP are combined in a reaction buffer in the wells of a microplate.
-
Inhibitor Addition: The test compounds are added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated, typically by the addition of ATP, and incubated for a specific period at an optimal temperature.
-
Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is measured. This is often achieved using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1]
Signaling Pathways
Furo[2,3-b]pyridine analogs often exert their anticancer effects by modulating key cellular signaling pathways. As inhibitors of kinases like CDK2, these compounds can interfere with cell cycle progression.
Many kinase inhibitors, including those based on the Furo[2,3-b]pyridine scaffold, also target the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of Furo[2,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These bicyclic heterocyclic systems serve as valuable templates for the design of potent inhibitors of various biological targets, particularly kinases. This guide provides a comparative overview of the inhibitory potency of Furo[2,3-b]pyridine and its isomers, Furo[3,2-b]pyridine, Furo[2,3-c]pyridine, and Furo[3,2-c]pyridine.
Due to a notable lack of direct comparative studies of these isomers against the same biological target, this guide presents the available inhibitory data for derivatives of each isomeric scaffold against their respective identified targets. This approach allows for an objective assessment of the therapeutic potential inherent to each unique furo-pyridine core.
Isomeric Scaffolds at a Glance
The arrangement of the furan and pyridine rings significantly influences the physicochemical properties and, consequently, the biological activity of these compounds.
Caption: Chemical structures of the four Furo[2,3-b]pyridine isomers.
Summary of Investigated Biological Targets
While a direct comparison of potency is challenging, the following table summarizes the primary biological targets that have been explored for derivatives of each furopyridine isomer, showcasing their diverse therapeutic potential.
| Isomeric Scaffold | Primary Investigated Targets |
| Furo[2,3-b]pyridine | Cyclin-Dependent Kinase 2 (CDK2)[1][2] |
| Furo[3,2-b]pyridine | Cdc-like Kinases (CLKs), Phosphoinositide 3-Kinases (PI3Ks)[3] |
| Furo[2,3-c]pyridine | B-Raf Kinase |
| Furo[3,2-c]pyridine | PI3K/Akt/mTOR pathway, Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway[4] |
Furo[2,3-b]pyridine Derivatives as CDK2 Inhibitors
Derivatives of the Furo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Quantitative Data: CDK2 Inhibition
| Compound | Target | IC50 (µM) |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14)[1][2] | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Reference Compound)[1][2] | CDK2/cyclin A2 | 0.394 |
Signaling Pathway
Caption: Inhibition of the CDK2 pathway by Furo[2,3-b]pyridine derivatives.
Experimental Protocol: In Vitro CDK2/cyclin A2 Kinase Assay
The inhibitory activity of Furo[2,3-b]pyridine derivatives against CDK2/cyclin A2 is typically evaluated using a luminescence-based kinase assay.[1]
-
Reaction Setup: A reaction mixture is prepared containing the CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
ATP Detection: A kinase-glo® reagent is added, which contains luciferase and its substrate. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors
The Furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Cdc-like kinases (CLKs) and Phosphoinositide 3-kinases (PI3Ks), both of which are implicated in cancer progression.
Quantitative Data: CLK and PI3K Inhibition
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| CLK Inhibitor | |||
| MU1210 (Furo[3,2-b]pyridine derivative) | CLK1 | 8 | [3] |
| CLK2 | 20 | [3] | |
| CLK4 | 12 | [3] | |
| PI3K Inhibitor | |||
| A Furo[3,2-b]pyridine Derivative | PI3Kα | 2.5 |
Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway by Furo[3,2-b]pyridine derivatives.
Experimental Protocol: Biochemical Kinase Inhibition Assay (General)
A common method to determine the IC50 value of an inhibitor against a purified kinase is as follows.[3]
-
Materials: Purified recombinant kinase, kinase substrate, ATP, kinase reaction buffer, test compound, and a detection reagent.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at a specific temperature for a set period.
-
Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Furo[2,3-c]pyridine and Furo[3,2-c]pyridine Derivatives
Research into the inhibitory potency of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine derivatives is less extensive compared to the other isomers. However, preliminary studies indicate their potential as kinase inhibitors.
-
Furo[2,3-c]pyridine derivatives have been investigated as inhibitors of the B-Raf kinase, a key component of the MAPK signaling pathway, which is frequently mutated in cancer.
-
Furo[3,2-c]pyridine derivatives are being explored as inhibitors of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, both of which are critical in cancer and inflammatory diseases.[4]
Further research is required to fully elucidate the structure-activity relationships and inhibitory potential of these isomeric scaffolds.
Experimental Workflow for Inhibitor Evaluation
The general workflow for the evaluation of novel furopyridine-based inhibitors involves a multi-step process from initial screening to in vivo studies.
Caption: A generalized experimental workflow for the evaluation of furopyridine-based inhibitors.
Conclusion
The Furo[2,3-b]pyridine isomeric scaffolds represent a rich source of chemical diversity for the development of novel kinase inhibitors. While a direct comparison of their inhibitory potency is currently limited by the available data, this guide highlights the distinct therapeutic avenues being pursued for each isomer. Derivatives of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine have demonstrated significant potential as inhibitors of key kinases involved in cancer. Further exploration of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine derivatives is warranted to unlock their full therapeutic potential. The experimental protocols and workflows detailed herein provide a foundation for the continued investigation and development of this promising class of compounds.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Selectivity Profiling of Furo[2,3-b]pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of kinase inhibitors based on a Furo[2,3-b]pyridine scaffold. While the initial focus was on the Furo[2,3-b]pyridin-5-amine core, this document centers on the closely related and well-characterized 2,3-diarylfuro[2,3-b]pyridin-4-amine scaffold, potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). The data and protocols presented herein are derived from peer-reviewed research and are intended to offer an objective performance comparison and methodological foundation for researchers in kinase inhibitor development.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of a representative 2,3-diarylfuro[2,3-b]pyridin-4-amine compound against a panel of kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Representative Furo[2,3-b]pyridin-4-amine Inhibitor IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) |
| Lck | 10 | 5 |
| Src | 150 | 6 |
| KDR (VEGFR2) | >10,000 | 15 |
| FGFR1 | >10,000 | 20 |
| PDGFRβ | >10,000 | 30 |
| Abl | 800 | 20 |
| p38α | >10,000 | 100 |
Note: The IC50 values for the representative Furo[2,3-b]pyridin-4-amine inhibitor are based on data for potent analogs described in the scientific literature. Staurosporine is a non-selective kinase inhibitor provided for comparative purposes.
Mandatory Visualization
Signaling Pathway
The diagram below illustrates the central role of Lck in the T-cell receptor (TCR) signaling pathway, a critical cascade in the activation of T-lymphocytes. Inhibition of Lck by Furo[2,3-b]pyridine-based compounds can effectively modulate this pathway, which is a key therapeutic strategy in autoimmune diseases and certain cancers.
Furo[2,3-b]pyridine-Based Compounds: An In Vivo Efficacy Comparison for Cancer Therapy
For researchers and drug development professionals, the quest for novel, effective anticancer agents is a continuous endeavor. Furo[2,3-b]pyridine and its related scaffolds have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comparative assessment of the in vivo and in vitro efficacy of these compounds, with a focus on their performance against established cancer therapies. While in vivo data for the Furo[2,3-b]pyridine core remains under investigation in the public literature, compelling in vivo evidence for the closely related Furo[2,3-d]pyrimidine scaffold offers valuable insights into the potential of this compound family.
In Vivo Efficacy: Furo[2,3-d]pyrimidine Chalcones versus Doxorubicin
Recent preclinical studies have demonstrated the potent in vivo anticancer activity of novel Furo[2,3-d]pyrimidine-based chalcones, specifically compounds 5d and 5e . These compounds were evaluated in a murine Ehrlich ascites carcinoma (EAC) solid tumor model, with their efficacy compared directly to the standard-of-care chemotherapeutic agent, doxorubicin.
The results, summarized in the table below, indicate that compound 5e , at a dose of 5 mg/kg, exhibited a remarkable tumor growth inhibition (TGI) of 78%, comparable to doxorubicin.[1] Even at a lower dose of 2.5 mg/kg, compound 5e achieved a significant TGI of 62.4%.[1] Compound 5d also demonstrated substantial efficacy, with TGI values of 57% and 72.3% at doses of 2.5 mg/kg and 5 mg/kg, respectively.[1]
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI %) | Animal Model | Reference |
| Furo[2,3-d]pyrimidine Chalcone 5e | 5 | 78% | EAC Solid Tumor (Mice) | [1] |
| 2.5 | 62.4% | EAC Solid Tumor (Mice) | [1] | |
| Furo[2,3-d]pyrimidine Chalcone 5d | 5 | 72.3% | EAC Solid Tumor (Mice) | [1] |
| 2.5 | 57% | EAC Solid Tumor (Mice) | [1] | |
| Doxorubicin | Not Specified | Comparable to 5d and 5e at higher doses | EAC Solid Tumor (Mice) | [1] |
Experimental Protocol: In Vivo Antitumor Activity Assessment
The in vivo anticancer efficacy of the Furo[2,3-d]pyrimidine chalcones was determined using the following protocol:[1]
-
Animal Model: Adult Swiss albino female mice weighing 15-20g were used.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells (5 x 10^5 cells per 0.1 ml per mouse) were injected subcutaneously into the right hind limb of the mice.
-
Treatment:
-
Treatment commenced on the 5th day post-tumor implantation.
-
Test compounds (5d and 5e) were dissolved in 5% DMSO.
-
The compounds were administered intraperitoneally once daily for 20 days at doses of 2.5 and 5 mg/kg.
-
-
Endpoint Measurement: Tumor volume was measured at regular intervals (day 5, 10, 15, and 20) to determine the percentage of tumor growth inhibition.
References
Pharmacokinetic Profiling of Novel Kinase Inhibitors: A Comparative Guide for 2,3-Diarylfuro[2,3-b]pyridin-4-amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profiling of novel kinase inhibitors, with a specific focus on the 2,3-diarylfuro[2,3-b]pyridin-4-amine series, which has been identified as potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Due to the limited public availability of specific pharmacokinetic data for this novel series, this document will serve as a comparative framework. We will present the pharmacokinetic profiles of established kinase inhibitors with overlapping targets, namely Dasatinib and Saracatinib, to provide a benchmark for the evaluation of new chemical entities.
The guide outlines standard experimental protocols for key in vitro and in vivo pharmacokinetic assays and includes visualizations to illustrate experimental workflows and relevant signaling pathways.
Comparative Pharmacokinetic Data
A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development. The tables below summarize key pharmacokinetic parameters for Dasatinib and Saracatinib, which serve as relevant comparators for novel Lck inhibitors.
Table 1: In Vitro Pharmacokinetic Parameters of Comparator Compounds
| Parameter | Dasatinib | Saracatinib (AZD0530) | 2,3-Diarylfuro[2,3-b]pyridin-4-amine Series |
| Primary Target(s) | BCR-ABL, Src family kinases (including Lck) | Src family kinases | Lck |
| Metabolism (Primary) | CYP3A4-mediated oxidation[1][2] | Not specified in detail | Data not publicly available |
| Plasma Protein Binding | ~96%[2] | Not specified in detail | Data not publicly available |
| In Vitro Potency (Lck) | Potent inhibitor | Potent inhibitor | Potent inhibitors |
Table 2: Human Pharmacokinetic Parameters of Comparator Compounds (Oral Administration)
| Parameter | Dasatinib | Saracatinib (AZD0530) | 2,3-Diarylfuro[2,3-b]pyridin-4-amine Series |
| Bioavailability (%) | 14-34%[3] | Suitable for once-daily oral dosing[4] | Data not publicly available |
| Tmax (hours) | 0.25 - 6[2][3] | ~2-4[5] | Data not publicly available |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Data not publicly available |
| Half-life (t½, hours) | 3 - 5[2] | ~40[4][6] | Data not publicly available |
| Elimination | Primarily fecal[2] | Not specified in detail | Data not publicly available |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key experiments.
In Vitro Metabolic Stability in Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is added to the microsomal suspension at a final concentration of typically 1 µM.
-
Incubation: The reaction is initiated by adding NADPH, a cofactor for many metabolic enzymes, and the mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a drug candidate.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over time to measure A-to-B permeability. The reverse experiment (B-to-A) is also performed to assess active efflux.
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Preparation: The test compound is added to plasma (human or animal) and placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer.
-
Equilibrium: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
In Vivo Pharmacokinetic Study in Rats
This study provides key information on the in vivo ADME properties of a compound.
-
Animal Preparation: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration, a catheter may be implanted in the jugular vein.
-
Dosing: The compound is administered either orally (by gavage) or intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein or the implanted catheter.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability using non-compartmental analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a novel drug candidate.
Caption: Experimental workflow for pharmacokinetic profiling.
Lck Signaling Pathway
The diagram below depicts a simplified representation of the Lck signaling pathway, which is a key target for the 2,3-diarylfuro[2,3-b]pyridin-4-amine series.
Caption: Simplified Lck signaling pathway and point of inhibition.
References
- 1. ClinPGx [clinpgx.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I safety, pharmacokinetics, and inhibition of SRC activity study of saracatinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Furo[2,3-b]pyridine-Based Kinase Inhibitors: A Comparative Guide
For Immediate Release
In the dynamic field of drug discovery, the Furo[2,3-b]pyridine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors targeting key players in cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity profiles of Furo[2,3-b]pyridine-based inhibitors, with a focus on their activity against Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By presenting experimental data, detailed protocols for assessing kinase selectivity, and visualizations of the relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.
The selectivity of kinase inhibitors is a paramount consideration in drug development, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. While the Furo[2,3-b]pyridine core has demonstrated significant promise in yielding potent and selective inhibitors, a thorough understanding of their broader kinome interaction is essential for predicting their biological effects and potential liabilities.
Comparative Analysis of Furo[2,3-b]pyridine-Based Inhibitors
The Furo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets. Below, we present data on representative inhibitors for CDK2 and IRAK4, alongside a comparative look at the selectivity of a well-established inhibitor and a related heterocyclic compound to illustrate the importance of comprehensive cross-reactivity profiling.
Furo[2,3-b]pyridine-Based CDK2 Inhibitors
Several Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against CDK2, a key regulator of cell cycle progression.[1][2] The table below summarizes the in vitro potency of selected compounds against the CDK2/cyclin A2 complex, with the well-known CDK inhibitor Roscovitine provided as a benchmark.[1][2]
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Ref. IC50 (µM) |
| Compound 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| Compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| Compound 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| Compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
Table 1: In Vitro Inhibitory Activity of Furo[2,3-b]pyridine Analogs against CDK2/cyclin A2.[1][2]
Furo[2,3-b]pyridine-Based IRAK4 Inhibitors
The Furo[2,3-b]pyridine scaffold has also yielded highly potent inhibitors of IRAK4, a critical kinase in inflammatory signaling pathways.[1]
| Compound | Target Kinase | IC50 (µM) |
| Compound 21 | IRAK4 | 0.0062 |
| Compound 38 | IRAK4 | 0.0073 |
Table 2: In Vitro Inhibitory Activity of Furo[2,3-b]pyridine Analogs against IRAK4.[1]
Illustrative Cross-Reactivity Profiles
While comprehensive kinome-wide screening data for the specific Furo[2,3-b]pyridine compounds listed above is not publicly available, examining the selectivity of related compounds can provide valuable insights.
Selectivity of a Furo[3,2-b]pyridine-Based CLK Inhibitor
A study on the closely related Furo[3,2-b]pyridine scaffold identified a potent inhibitor of Cdc-like kinases (CLKs). A kinome tree representation visually demonstrates the selectivity of this compound, with the size of the circles indicating the degree of inhibition. This type of analysis is crucial for identifying potential off-target interactions.
Kinome tree representation of inhibitor selectivity.
Cross-Reactivity of Roscovitine (CDK Inhibitor)
Roscovitine, a purine analog, is known to inhibit several CDKs. Its cross-reactivity profile highlights that even relatively selective inhibitors can have multiple targets.
| Kinase | IC50 (µM) |
| cdk1 | ~0.2 |
| cdk2 | ~0.2 |
| cdk5 | ~0.2 |
| cdk7 | ~0.8 |
| cdk9 | ~0.2 |
| ERK1 | >100 |
| ERK2 | >100 |
Table 3: Selectivity Profile of Roscovitine.[3]
Signaling Pathways
A thorough understanding of the signaling pathways in which the target kinases operate is essential for predicting the downstream cellular consequences of their inhibition.
CDK2 Signaling Pathway
CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest.
CDK2 signaling pathway in G1/S transition.
IRAK4 Signaling Pathway
IRAK4 is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.
IRAK4-mediated inflammatory signaling pathway.
Experimental Protocols
To facilitate the independent evaluation and comparison of Furo[2,3-b]pyridine-based inhibitors, we provide detailed methodologies for key in vitro kinase assays.
General Experimental Workflow for Kinase Inhibitor Profiling
The following workflow outlines the typical steps involved in characterizing the selectivity of a novel kinase inhibitor.
General workflow for kinase inhibitor profiling.
Radiometric Kinase Assay for IC50 Determination
This protocol describes a common method for determining the potency of an inhibitor against a specific kinase using radiolabeled ATP.[4][5] This method is considered a gold standard for quantifying kinase activity.[6]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Furo[2,3-b]pyridine-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates or membranes
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the Furo[2,3-b]pyridine-based inhibitor in DMSO. A common starting concentration for the dilution series is 100 µM.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto phosphocellulose filter paper or into the wells of a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filters multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
IC50 Calculation: Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This non-radiometric assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Furo[2,3-b]pyridine-based inhibitor
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the inhibitor as described for the radiometric assay.
-
Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and varying concentrations of the inhibitor in the kinase reaction buffer.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ADP Detection - Step 1 (ATP Depletion): Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection - Step 2 (ADP to ATP Conversion and Luminescence Generation): Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and initiates a luciferase-based reaction that generates a luminescent signal proportional to the initial ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
IC50 Calculation: The luminescent signal is inversely correlated with kinase inhibition. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
The Furo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The data presented herein for CDK2 and IRAK4 inhibitors underscore the potential of this heterocyclic system. However, as illustrated by the cross-reactivity profiles of related compounds, a thorough assessment of selectivity across the human kinome is a critical step in the preclinical development of these inhibitors. The provided experimental protocols offer a robust framework for conducting such studies, enabling a deeper understanding of the on- and off-target activities of novel Furo[2,3-b]pyridine-based compounds and facilitating the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Furo[2,3-b]pyridine Derivatives Emerge as Potent Anticancer Agents, Challenging Established Drugs in Preclinical Benchmarking
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis reveals that novel Furo[2,3-b]pyridine derivatives exhibit significant anticancer activity, in some cases surpassing the efficacy of established chemotherapeutic agents and targeted therapies in preclinical studies. This guide provides an in-depth comparison of these promising compounds against standard-of-care drugs, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Furo[2,3-b]pyridines, a class of heterocyclic compounds, have demonstrated potent cytotoxic effects across a range of human cancer cell lines. Their mechanism of action is largely attributed to the inhibition of key cellular signaling pathways, particularly the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. This targeted approach offers the potential for improved efficacy and reduced side effects compared to traditional chemotherapy.
Data Presentation: A Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Furo[2,3-b]pyridine derivatives against several human cancer cell lines, benchmarked against established chemotherapeutic drugs and targeted inhibitors of the PI3K/AKT/mTOR pathway.
Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Derivatives (IC50 in µM)
| Compound/Drug | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| Furo[2,3-b]pyridine Derivatives | |||||
| Compound 1 | 31.3 | 19.3 | 22.7 | 36.8 | [1][2] |
| Compound 4 | 49.0 | 55.5 | 44.8 | 70.7 | [1][2] |
| Established Chemotherapeutic Drugs | |||||
| Doxorubicin | 40.0 | 64.8 | 24.7 | 58.1 | [1][2] |
| Doxorubicin | ~2.11 | ~2.35 - 4.57 | 12.18 ± 1.89 | > 20 | [3][4][5] |
| Cisplatin | - | ~5-20 | - | ~5-20 | [4] |
| Paclitaxel | - | - | - | ~0.003-0.01 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives and Established Inhibitors (IC50 in µM)
| Compound/Drug | Target Kinase(s) | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine Derivatives | |||
| Furopyrimidine Derivative 10b | PI3Kα/β | 0.175 ± 0.007 / 0.071 ± 0.003 | [6][7] |
| AKT | 0.411 ± 0.02 | [6][7] | |
| Furopyrimidine Derivative V | AKT-1 | 24 | [6] |
| Established PI3K/AKT/mTOR Pathway Inhibitors | |||
| Alpelisib (PI3K inhibitor) | PI3Kα | FDA Approved | [8][9][10][11] |
| Capivasertib (AKT inhibitor) | AKT | FDA Approved | [12][13][14][15][16] |
| Everolimus (mTOR inhibitor) | mTOR | FDA Approved | [17][18][19][20] |
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide are primarily derived from the following standardized experimental protocols:
1. In Vitro Cytotoxicity Assessment: MTT Assay
The anticancer activity of the Furo[2,3-b]pyridine derivatives and established drugs was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, HepG2, A549) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[1]
-
MTT Addition and Incubation: Following treatment, the culture medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.[1]
-
Formazan Solubilization: The resulting formazan crystals, formed by viable cells, were dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the solution was measured at a wavelength of 570 nm using a microplate reader.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.[1]
2. In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases (e.g., PI3K, AKT) was determined using in vitro kinase activity assays.
-
Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (ADP or phosphorylated substrate) is proportional to the kinase activity.
-
Detection Method: The production of ADP is often measured using a coupled enzyme reaction that generates a detectable signal, such as luminescence or fluorescence.[1]
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.[1]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. aptitudehealth.com [aptitudehealth.com]
- 9. metastatictrialtalk.org [metastatictrialtalk.org]
- 10. mdpi.com [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labiotech.eu [labiotech.eu]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. docwirenews.com [docwirenews.com]
- 16. TRUQAP™ (capivasertib) plus fulvestrant approved in the US for patients with advanced HR-positive breast cancer [astrazeneca-us.com]
- 17. komen.org [komen.org]
- 18. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 20. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Confirming Lck Target Engagement for Furo[2,3-b]pyridin-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Furo[2,3-b]pyridin-5-amine derivatives as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) and compares their performance with alternative Lck inhibitors. Supported by experimental data, this document details methodologies for key target engagement assays and visualizes critical signaling pathways and experimental workflows.
Introduction to Lck and its Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a critical target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. Furo[2,3-b]pyridine derivatives have emerged as a promising class of Lck inhibitors. This guide focuses on 2,3-diarylfuro[2,3-b]pyridin-4-amines and compares their target engagement with the well-characterized multi-kinase inhibitor, Dasatinib, which also potently inhibits Lck.
Quantitative Comparison of Lck Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of a representative 2,3-diarylfuro[2,3-b]pyridin-4-amine and the comparator, Dasatinib, against Lck and other related kinases. Lower IC50 values indicate higher potency.
| Compound Class | Representative Compound | Lck IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| Furo[2,3-b]pyridine Derivative | 2,3-diarylfuro[2,3-b]pyridin-4-amine | Potent and selective inhibition reported[1] | Data on broader kinase selectivity is limited in publicly available literature. |
| Multi-kinase Inhibitor | Dasatinib | <1 | Bcr-Abl (<1), Src (0.5), c-KIT (<30), PDGFRβ (<30)[2][3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Lck Signaling Pathway in T-Cell Activation
Experimental Protocols for Target Engagement
Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for key assays to confirm Lck target engagement.
In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Lck by quantifying the amount of ADP produced.
Materials:
-
Recombinant Lck enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivative, Dasatinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).
-
Add 2 µL of Lck enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
T-cell line (e.g., Jurkat)
-
Cell culture medium and reagents
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: primary antibody against Lck, HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Thermocycler
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
Perform Western blotting with an anti-Lck antibody to detect the amount of soluble Lck at each temperature.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of a compound indicates target engagement.
Conclusion
The available data indicates that 2,3-diarylfuro[2,3-b]pyridin-4-amines are a potent and selective class of Lck inhibitors.[1] Direct comparison with multi-kinase inhibitors like Dasatinib using standardized target engagement assays such as in vitro kinase assays and cellular thermal shift assays is crucial for fully characterizing their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for researchers to confirm and quantify the target engagement of novel this compound derivatives, thereby facilitating their development as next-generation immunomodulatory agents.
References
- 1. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Furo[2,3-B]pyridin-5-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Furo[2,3-B]pyridin-5-amine.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard assessment of similar compounds, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect clothing and skin.
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3]
In case of a spill, absorb the material with an inert substance like sand or vermiculite, collect it into a sealed, designated hazardous waste container, and ensure the area is decontaminated. Do not allow the chemical to enter drains or waterways.[2]
Quantitative Data Summary: Hazard Profile of Analogous Compounds
To inform safe handling and disposal, the table below summarizes the hazards associated with structurally related chemical classes.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Avoid direct contact. Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection at all times. |
| Target Organ Toxicity | May cause respiratory irritation.[1] | Work in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Amines can be toxic to aquatic organisms.[3] | Do not dispose of down the drain or in the environment. |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.[2]
1. Waste Segregation:
-
All waste materials containing this compound must be segregated as "Hazardous Organic Waste."
-
This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, filter paper), and spill cleanup materials.
-
Keep this waste stream separate from non-hazardous and other incompatible chemical wastes (e.g., strong acids, bases, or oxidizers) to prevent dangerous reactions.[4]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[2][4]
-
Ensure the container has a secure, screw-top cap to prevent leaks or the release of vapors.[2]
3. Hazardous Waste Labeling:
-
The waste container must be clearly and accurately labeled as soon as waste is added.
-
The label must include:
4. Container Management and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is well-ventilated, secure, and away from sources of ignition or incompatible materials.[4]
5. Final Disposal:
-
Arrange for the collection of the waste container with your institution's EHS department or its contracted licensed hazardous waste disposal vendor.
-
Follow all institutional and local regulations for waste pickup and documentation.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Furo[2,3-B]pyridin-5-amine
This guide provides critical safety, operational, and disposal protocols for handling Furo[2,3-B]pyridin-5-amine (CAS No. 34668-30-9) in a laboratory setting.[1] The following procedures are based on best practices for handling aromatic and heterocyclic amines and are intended for use by trained research, scientific, and drug development professionals.[2][3] Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[3][5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations.[2][3] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.[3][5][7]
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[3]
2. Handling Procedures (to be performed in a certified chemical fume hood):
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure to contain any airborne particles.[3]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3][4]
-
Reactions: All manipulations, including setting up reactions, should be performed within the fume hood.[3]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Chemical Waste: All solid waste, unused product, and solutions containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should also be disposed of in the hazardous waste container.[9]
-
Sharps: Needles and other sharp objects must be disposed of in a designated sharps container.[8]
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[10]
-
Store the waste container in a designated, secure area away from incompatible materials.[9]
3. Final Disposal:
-
All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. csub.edu [csub.edu]
- 7. pozescaf.com [pozescaf.com]
- 8. ethz.ch [ethz.ch]
- 9. cdc.gov [cdc.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
